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Core Science & Biosynthesis

Foundational

Technical Monograph: Azidobutanamide-tri-(carboxyethoxymethyl)-methane

A Heterobifunctional Dendritic Linker for High-Fidelity Bioconjugation Executive Summary Azidobutanamide-tri-(carboxyethoxymethyl)-methane (CAS: 2644752-90-7) represents a specialized class of heterobifunctional crosslin...

Author: BenchChem Technical Support Team. Date: February 2026

A Heterobifunctional Dendritic Linker for High-Fidelity Bioconjugation

Executive Summary

Azidobutanamide-tri-(carboxyethoxymethyl)-methane (CAS: 2644752-90-7) represents a specialized class of heterobifunctional crosslinkers designed for precision branching in bioconjugation. Unlike linear PEG linkers that offer a 1:1 stoichiometry, this compound utilizes a tetravalent methane core (derived from TRIS) to provide a 1:3 amplification ratio . It features a single bio-orthogonal azide (


) handle for "Click" chemistry and three terminal carboxylic acid (

) arms for amide coupling.[1][2]

This architecture allows researchers to attach three identical payloads (e.g., drugs, fluorophores, peptides) to a single targeting moiety or surface anchor, significantly enhancing signal intensity or therapeutic index without complicating the conjugation strategy.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

The compound is structurally composed of a central quaternary carbon derived from Tris(hydroxymethyl)aminomethane. The amine terminus is acylated with 4-azidobutanoic acid, while the three hydroxyl termini are extended via ether linkages to carboxyethyl groups.

Table 1: Physicochemical Specifications

PropertySpecification
Systematic Name N-[Tris(2-carboxyethoxymethyl)methyl]-4-azidobutanamide
Formula

Molecular Weight 448.44 g/mol
CAS Number 2644752-90-7
Solubility High (Water, DMSO, DMF, MeOH)
Reactive Groups 1

Azide (Click-ready), 3

Carboxyl (Amine-reactive)
Purity Standard

(HPLC)
Storage -20°C, Desiccated, Protect from Light
Structural Visualization

The following diagram illustrates the connectivity of the central core, highlighting the segregation between the "Click" domain and the "Payload" domain.

ChemicalStructure cluster_click Bio-Orthogonal Handle cluster_payload Amplification Domain (x3) Core Quaternary Carbon (TRIS Core) Amide Amide Linker (-NH-CO-) Core->Amide Ether1 Ether Linker 1 Core->Ether1 Ether2 Ether Linker 2 Core->Ether2 Ether3 Ether Linker 3 Core->Ether3 Azide Azide Group (-N3) Amide->Azide C4 Spacer COOH1 Carboxyl 1 (-COOH) Ether1->COOH1 COOH2 Carboxyl 2 (-COOH) Ether2->COOH2 COOH3 Carboxyl 3 (-COOH) Ether3->COOH3

Figure 1: Structural connectivity showing the central TRIS core branching into one azide handle and three carboxylic acid payload sites.

Mechanistic Utility & Applications

The utility of Azidobutanamide-tri-(carboxyethoxymethyl)-methane lies in its ability to decouple the synthesis of complex multivalent constructs.

A. The "Click" Interface (Azide)

The aliphatic azide is chemically inert to most biological functional groups (amines, thiols, hydroxyls) but reacts rapidly and specifically with alkynes.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms a 1,4-disubstituted triazole. Ideal for robust synthetic scaffolds.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with cyclooctynes (e.g., DBCO, BCN) without copper. Ideal for live-cell applications or copper-sensitive proteins.

B. The Amplification Interface (Tri-Carboxyl)

The three carboxylic acid groups are spatially separated by ether linkages, providing flexibility and water solubility. This prevents steric hindrance when conjugating three bulky molecules (e.g., peptides or oligonucleotides).

  • Mechanism: Activation via EDC/NHS converts the stable acids into reactive NHS esters, which then form stable amide bonds with primary amines (

    
    ) on the target payload.
    
Key Applications
  • Dendritic Drug Delivery: Conjugating 3 drug molecules to 1 antibody (ADC) to increase the drug-to-antibody ratio (DAR).

  • Signal Amplification: Attaching 3 fluorophores to a single detection probe.

  • Surface Patterning: Creating high-density functional surfaces on SAMs (Self-Assembled Monolayers).

Experimental Protocols

Safety Note: Azides are generally stable but should not be subjected to low pH or high heat in the presence of transition metals unless controlled. Always work in a fume hood.

Protocol A: Activation and Conjugation of Payloads (COOH Focus)

Objective: Attach three amine-containing molecules (e.g., Drug-NH2) to the linker.

  • Preparation: Dissolve Azidobutanamide-tri-(carboxyethoxymethyl)-methane (1 eq) in dry DMF or DMSO.

  • Activation: Add EDC (1.1 eq per COOH group

    
     3.3 eq total) and NHS (1.1 eq per COOH group 
    
    
    
    3.3 eq total).
  • Incubation: Stir at Room Temperature (RT) for 30–60 minutes.

    • Self-Validation: Monitor via TLC or LC-MS. The shift from free acid to NHS-ester is distinct.

  • Conjugation: Add the amine-containing payload (3.5 eq total to ensure saturation) and a base (DIPEA, 5 eq) to the reaction mixture.

  • Reaction: Stir at RT for 4–12 hours.

  • Purification: Purify the "Azido-Tris-Payload" construct via Preparative HPLC (C18 column).

    • Checkpoint: Verify Mass (

      
      ).
      
Protocol B: "Click" Conjugation to Target (Azide Focus)

Objective: Link the loaded construct to an Alkyne-modified surface or biomolecule.

  • Setup: Dissolve the "Azido-Tris-Payload" construct in PBS (pH 7.4) or water/DMSO mix.[3]

  • Reagent Mix (CuAAC):

    • Target-Alkyne (1 eq).

    • Azido-Construct (1.2 eq).

    • 
       (5 eq) premixed with THPTA ligand (25 eq) to protect biomolecules from oxidation.
      
    • Sodium Ascorbate (10 eq) to reduce Cu(II) to Cu(I).

  • Incubation: React for 1 hour at RT under inert atmosphere (

    
    ).
    
  • Quenching: Add EDTA (excess) to chelate copper.

  • Validation: Analyze via Gel Electrophoresis or HPLC. The formation of the triazole linkage is irreversible and stable.

Workflow Visualization

The following diagram details the logical flow of synthesizing a multivalent construct using this linker.

Workflow Linker Azidobutanamide-tri- (carboxyethoxymethyl)-methane Step1 Step 1: Amide Coupling (EDC/NHS Activation) Linker->Step1 3x COOH Payload Payload-NH2 (Drug/Dye) Payload->Step1 3.5 eq Target Target-Alkyne (Antibody/Surface) Step2 Step 2: Click Reaction (CuAAC or SPAAC) Target->Step2 1x Alkyne Intermediate Intermediate Construct (Azido-Tris-Payload) Step1->Intermediate Stable Amide Bond Intermediate->Step2 1x Azide Final Final Multivalent Conjugate (Target linked to 3 Payloads) Step2->Final Triazole Linkage

Figure 2: Step-wise synthesis workflow from raw linker to final multivalent conjugate.

References
  • AxisPharm. Azidobutanamide-tri-(carboxyethoxymethyl)-methane Product Page (AP14232).[4][5][6] Retrieved from [Link][5][6]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Hermanson, G. T. (2013).Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS and Click protocols).

Sources

Exploratory

Technical Guide: Aqueous Solubility & Physicochemical Profiling of Azidobutanamide-tri-(carboxyethoxymethyl)-methane

The following technical guide details the physicochemical properties, solubility protocols, and handling best practices for Azidobutanamide-tri-(carboxyethoxymethyl)-methane . [1][2][3] Executive Summary Azidobutanamide-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, solubility protocols, and handling best practices for Azidobutanamide-tri-(carboxyethoxymethyl)-methane .

[1][2][3]

Executive Summary

Azidobutanamide-tri-(carboxyethoxymethyl)-methane (MW: 448.44 Da) is a specialized heterobifunctional linker used primarily in "Click Chemistry" and bioconjugation.[1][2][3] Unlike linear PEG linkers, this molecule features a dendritic (branched) architecture built around a methane core.[1][2][3] It possesses a single reactive azide (


) motif for bio-orthogonal coupling and three terminal carboxylic acid groups.[1][2][3]

The critical application challenge for this molecule is not intrinsic insolubility, but rather pH-dependent solubility gating .[1][2][3] While the ether linkages provide baseline hydrophilicity, the three carboxylic acid tails dictate the bulk aqueous solubility.[1][2][3] This guide outlines the precise protocols to ensure complete dissolution, stability, and reactivity in aqueous buffers.[1][2][3]

Physicochemical Basis of Solubility[1][2][3]

To master the handling of this reagent, one must understand the competition between its hydrophobic and hydrophilic domains.[1][2][3]

Structural Pharmacophores

The molecule can be dissected into three functional zones:

  • The Hydrophobic Trigger (Azide): The azidobutanamide tail is lipophilic.[1][2][3] In isolation, this segment would be poorly water-soluble.[1][2][3]

  • The Hydrophilic Scaffold (Ether Core): The tri-(carboxyethoxymethyl) architecture mimics short PEG chains (polyethylene glycol).[1][2][3] The ether oxygens act as hydrogen bond acceptors, interacting with water molecules to form a hydration shell.[1][2][3]

  • The Solubility Switch (Tri-Carboxylic Acids): These three groups are the dominant drivers of solubility.[1][2][3]

    • pKa Context: The pKa of alkoxy-propionic acid derivatives is typically ~4.5–4.8.[1][2][3]

    • State at pH 7.4: Fully deprotonated (Tri-anionic).[1][2][3] High solubility (>50 mM).[1][2][3]

    • State at pH < 4.0: Fully protonated (Neutral).[1][2][3] Reduced solubility; risk of aggregation or precipitation.[1][2][3]

Quantitative Profile
PropertyValue / Description
Molecular Weight 448.44 g/mol
Formula

Solubility (Water) High (>100 mg/mL) at pH > 5.0
Solubility (Organic) DMSO, DMF, Methanol (Excellent)
Solubility (Non-polar) Hexane, Toluene (Insoluble)
Reactive Groups 1x Azide (

), 3x Carboxyl (

)
Appearance Viscous oil or low-melting waxy solid

Critical Solubilization Protocols

Scientific Integrity Note: The most common failure mode with this linker is adding unbuffered water to the neat compound.[1][2][3] The initial dissolution creates a localized acidic environment (due to the 3 COOH groups), which can suppress ionization and lead to "oiling out" or incomplete solvation.[1][2][3]

Protocol A: Preparation of Stable Stock Solutions (Recommended)

Use this method for long-term storage and high reproducibility.[1][2][3]

  • Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2][3]

  • Concentration: Prepare a 100 mM stock solution.

    • Calculation: Dissolve 4.48 mg of linker in 100

      
      L of DMSO.[1][2][3]
      
  • Validation: Vortex for 30 seconds. The solution should be crystal clear.

  • Storage: Aliquot and store at -20°C. Stable for >6 months.

Protocol B: Direct Aqueous Dissolution

Use this method only for immediate use in sensitive biological assays where organic solvents are prohibited.[1][2][3]

  • Buffer Selection: Do NOT use unbuffered water.[1][2][3] Use 0.1 M PBS (pH 7.4) or 100 mM Sodium Bicarbonate .[1][2][3]

  • Step-by-Step:

    • Weigh the target amount of linker.[1][2][3]

    • Add 50% of the calculated buffer volume.[1][2][3]

    • Vortex vigorously.[1][2][3]

    • Check pH: If the solution remains cloudy, spot-check pH.[1][2][3] If pH < 5.0, add small aliquots of 1 M NaOH or dilute bicarbonate until clear.[1][2][3]

    • Bring to final volume.

Workflow Visualization

The following diagram illustrates the logic flow for preparing this reagent, ensuring the "Solubility Switch" (Ionization) is activated.

SolubilityWorkflow Start Start: Solid Reagent (Azido-TriAcid Linker) SolventChoice Select Solvent System Start->SolventChoice DMSO Organic Stock (DMSO/DMF) (Recommended) SolventChoice->DMSO Standard Use Aqueous Direct Aqueous Prep SolventChoice->Aqueous Solvent Sensitive DissolveOrganic Dissolve to 10-100 mM (Instant Solvation) DMSO->DissolveOrganic Store Store at -20°C (Stable) DissolveOrganic->Store Dilute Dilute into Aqueous Buffer (Final < 5% DMSO) Store->Dilute ResultGood Clear Solution (Ionized COO-) Dilute->ResultGood CheckBuffer Select Buffer pH Aqueous->CheckBuffer Water Pure Water (Risk of Acidic pH) CheckBuffer->Water pH Uncontrolled Buffer PBS or NaHCO3 (pH 7.4 - 8.5) CheckBuffer->Buffer pH Controlled ResultBad Precipitation / Oiling Out (Protonated COOH) Water->ResultBad Low Solubility Buffer->ResultGood High Solubility ResultBad->Buffer Rescue with Base

Caption: Decision tree for solubilization. The "Green Path" (DMSO Stock or Buffered Aqueous) ensures the carboxylic acids are ionized, guaranteeing solubility.[1][2][3]

Application Context & Reactivity[1][2][3][4]

Understanding solubility is only the first step.[1][2][3] The chemical utility of Azidobutanamide-tri-(carboxyethoxymethyl)-methane relies on its bifunctional nature.

Click Chemistry (The Azide Handle)

The azide group is chemically inert under standard biological conditions, making it stable in the aqueous buffers described above.[1][2][3]

  • Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted (SPAAC).[1][2][3][4]

  • Solubility Benefit: When conjugated to hydrophobic molecules (e.g., certain fluorophores or drugs), the three carboxyl groups of this linker act as a "solubility mask," significantly increasing the hydrophilicity of the final conjugate.[1][2][3]

Amide Coupling (The Carboxyl Handle)[1][2][3]
  • Activation: The terminal carboxylic acids can be activated using EDC/NHS or HATU/DIEA .[1][2][3]

  • Caution: Activation converts the soluble carboxylates (

    
    ) into active esters (NHS-esters).[1][2][3] NHS-esters are neutral and less soluble than the free acid.[1][2][3]
    
    • Technique: Perform the activation step in an organic solvent (DMSO/DMF) or a mixed system (DMSO/MES Buffer) to prevent precipitation of the intermediate.[1][2][3]

Chemical Architecture Diagram

This diagram visualizes the functional zones of the molecule.[1][2][3]

ChemicalStructure Azide Azide Group (N3) (Click Reactive) Linker Amido-Butyl Spacer Azide->Linker Core Methane Core (Branching Point) Linker->Core Arm1 Ether Arm 1 Core->Arm1 Arm2 Ether Arm 2 Core->Arm2 Arm3 Ether Arm 3 Core->Arm3 Acid1 COOH (Solubility) Arm1->Acid1 Acid2 COOH (Solubility) Arm2->Acid2 Acid3 COOH (Solubility) Arm3->Acid3

Caption: Schematic of Azidobutanamide-tri-(carboxyethoxymethyl)-methane. The three COOH groups (blue) provide the aqueous solubility anchor.[1][2][3]

Troubleshooting & FAQ

Q: The solution turned cloudy upon adding water. What happened? A: The pH likely dropped below 4.[1][2][3]5. The reagent is now in its protonated, neutral form.[1][2][3]

  • Fix: Add 10% volume of 10x PBS or a small amount of 0.1 M NaOH until clear.[1][2][3]

Q: Can I use this linker for intracellular delivery? A: Yes. The negative charges (carboxylates) generally prevent passive diffusion across membranes, but if conjugated to a cell-penetrating peptide or used in a PROTAC system, the linker improves the overall solubility of the payload in the cytosol.[1][2][3]

Q: Is the Azide group light-sensitive? A: Aromatic azides are highly light-sensitive.[1][2][3] However, this is an aliphatic azide (attached to a butyl chain), which is significantly more stable.[1][2][3] Standard laboratory lighting is acceptable, but store stocks in amber vials or wrapped in foil for maximum integrity.

References

  • BroadPharm. Azidobutanamide-tri-(carboxyethoxymethyl)-methane Product Data (BP-25610).[1][2][3] Retrieved from BroadPharm Catalog.[1][2][3] Link[1][2][3]

  • AxisPharm. Azidobutanamide-tri-(carboxyethoxymethyl)-methane Technical Sheet (AP14232).[1][2][3][5][6] Retrieved from AxisPharm Catalog.[1][2][3][6] Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1][2][3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[1][2][3] Angewandte Chemie International Edition.[1][2][3] (Foundational context for Azide reactivity).[1][2][3][5][6][7] Link[1][2][3]

Sources

Foundational

Technical Guide: Mechanism &amp; Application of Azidobutanamide-tri-(carboxyethoxymethyl)-methane

Executive Summary Azidobutanamide-tri-(carboxyethoxymethyl)-methane (Formula: | MW: 448.4 Da) is a high-precision, heterobifunctional branched linker designed for advanced bioconjugation.[1][2][3][4] Unlike linear PEG re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azidobutanamide-tri-(carboxyethoxymethyl)-methane (Formula:


 | MW: 448.4 Da) is a high-precision, heterobifunctional branched linker designed for advanced bioconjugation.[1][2][3][4] Unlike linear PEG reagents, this molecule functions as a Generation-0 dendron , offering a 1:3 molecular amplification ratio. Its architecture features a single bio-orthogonal azide (

) handle and three hydrophilic carboxylic acid (

) arms radiating from a quaternary carbon core.

This guide details the mechanistic functionality of this reagent, focusing on its application in synthesizing high-loading Antibody-Drug Conjugates (ADCs), surface functionalization, and multivalency enhancement. By decoupling the payload loading step from the conjugation step, it enables the precise engineering of Drug-to-Antibody Ratios (DAR) and solubility profiles.

Molecular Architecture & Chemical Logic

The structural integrity of Azidobutanamide-tri-(carboxyethoxymethyl)-methane is derived from a Tris(hydroxymethyl)aminomethane (Tris) scaffold. Its design solves two critical problems in drug delivery: hydrophobic aggregation and low payload capacity.

Structural Components
ComponentChemical StructureFunction
The Core Quaternary Carbon (

)
Provides a rigid, tetrahedral geometry that prevents steric clash between the loaded payloads.
The Anchor Azidobutanamide (

)
A bio-orthogonal "Click" handle stable in physiological conditions but highly reactive toward alkynes (DBCO, BCN, or terminal alkynes).
The Arms 3x Carboxyethoxymethyl (

)
Hydrophilic ether linkages terminate in carboxylic acids. The ether oxygens mimic PEG, enhancing water solubility.
Mechanistic Advantage

In standard linear linkers, one attachment point yields one payload (1:1). This reagent utilizes a 1:3 amplification mechanism . A single "click" reaction attaches three distinct drug molecules, effectively tripling the signal or therapeutic load per conjugation site without significantly increasing the hydrodynamic radius of the carrier.

Mechanistic Functionality: The Dual-Step Workflow

The utility of this linker relies on a sequential, orthogonal reaction workflow. The carboxylic acid arms are activated first to load the payload, followed by the azide-mediated conjugation to the target scaffold.

Phase 1: Carboxyl Activation (Payload Loading)

The three terminal carboxylic acids function as electrophilic precursors. They must be activated to form stable amide bonds with amine-containing payloads (drugs, peptides, or fluorophores).[5]

  • Mechanism: Carbodiimide-mediated activation (EDC) converts the carboxyl group into an unstable O-acylisourea intermediate.

  • Stabilization: N-hydroxysuccinimide (NHS) displaces the intermediate to form a semi-stable NHS-ester.

  • Coupling: A primary amine (

    
    ) on the payload attacks the carbonyl carbon, releasing NHS and forming a robust amide bond.
    
Phase 2: The Click Reaction (Scaffold Conjugation)

Once the payloads are attached, the molecule (now a "dendron") presents a single azide group. This group participates in Azide-Alkyne Cycloaddition .[4]

  • Copper-Catalyzed (CuAAC): Reacts with terminal alkynes to form a 1,4-disubstituted 1,2,3-triazole.

  • Strain-Promoted (SPAAC): Reacts with cyclooctynes (e.g., DBCO, BCN) without copper toxicity, making it ideal for live-cell or protein applications.

Visualization of Reaction Pathways

The following diagram illustrates the orthogonal workflow, transforming the raw linker into a multivalent conjugate.

Mechanism Linker Azidobutanamide-tri- (carboxyethoxymethyl)-methane (1 Azide, 3 COOH) Activation Activation Phase (EDC / NHS) Linker->Activation Step 1 ActiveEster Tri-NHS Ester Intermediate Activation->ActiveEster Forms Reactive Ester LoadedDendron Loaded Dendron (1 Azide, 3 Drug-Amides) ActiveEster->LoadedDendron Amide Coupling (+ Payload) Payload 3x Amine-Drug (R-NH2) Payload->LoadedDendron FinalConjugate Final Multivalent Conjugate (Antibody-Triazole-Linker-[Drug]3) LoadedDendron->FinalConjugate Step 2: SPAAC Click (Azide + DBCO) Target Target Scaffold (Antibody-DBCO) Target->FinalConjugate

Caption: Orthogonal assembly pathway: Carboxyl activation loads the drug (green path), followed by Azide-DBCO click conjugation to the antibody (red path).

Experimental Protocols

Protocol A: Synthesis of Tri-Drug Dendron (Amide Coupling)

Objective: Attach an amine-containing small molecule drug to the three carboxyl arms.

  • Preparation: Dissolve Azidobutanamide-tri-(carboxyethoxymethyl)-methane (1 eq) in anhydrous DMF or DMSO.

  • Activation: Add EDC (4.5 eq) and NHS (4.5 eq). Stir at room temperature for 30 minutes to generate the Tri-NHS ester in situ.

    • Note: Use 1.5 equivalents per carboxyl group to ensure complete activation.

  • Coupling: Add the amine-containing drug (3.3 eq) and a non-nucleophilic base (DIPEA, 5 eq) to the reaction mixture.

  • Incubation: Stir under nitrogen at room temperature for 4–12 hours.

  • Purification: Purify the "Loaded Dendron" via preparative HPLC (C18 column) or size exclusion chromatography to remove excess drug and urea byproducts. Verify Mass (LC-MS) to confirm the addition of 3 drug masses.

Protocol B: Conjugation to Antibody (SPAAC Click)

Objective: Conjugate the Loaded Dendron to a DBCO-functionalized Antibody.

  • Buffer Exchange: Ensure the DBCO-Antibody is in a copper-free buffer (PBS, pH 7.4). Avoid azides (e.g., sodium azide preservative) as they will compete.

  • Reaction: Add the Loaded Dendron (from Protocol A) to the DBCO-Antibody solution.

    • Stoichiometry: Use a 2–5 molar excess of Dendron relative to DBCO groups to drive the reaction to completion.

  • Incubation: Incubate at 4°C overnight or Room Temperature for 4 hours.

  • Validation: The reaction forms a stable triazole linkage. No catalyst is required.

  • Cleanup: Remove unreacted dendron using a desalting column (MWCO 7kDa) or dialysis.

Critical Technical Considerations

Solubility & Aggregation

The "carboxyethoxymethyl" arms contain ether oxygens (


), which impart significant hydrophilicity. This is superior to pure alkyl chains, which often cause hydrophobic drugs to aggregate before conjugation. The tetrahedral core further spaces the drugs apart, reducing intramolecular hydrophobic stacking.
Steric Hindrance

While the core is rigid, the arms are relatively short. If the loaded drug is extremely bulky (>2 kDa), steric hindrance may prevent the attachment of the third drug molecule. In such cases, using a linear PEG spacer between the drug and the core is recommended.

Safety (Azide Handling)

While organic azides with low C/N ratios can be explosive, this molecule has a high Carbon/Oxygen to Nitrogen ratio (


 vs 

), rendering it stable under standard laboratory conditions. However, avoid contact with strong acids or heavy metals in the absence of a stabilizing ligand.

References

  • AxisPharm. (n.d.). Branched PEG and ADC Linkers: Azidobutanamide-tri-(carboxyethoxymethyl)-methane.[2][4] Retrieved from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS and Click Chemistry protocols).
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

Sources

Exploratory

"Azidobutanamide-tri-(carboxyethoxymethyl)-methane" for bioconjugation introduction

A High-Capacity Dendritic Linker for Next-Generation Bioconjugation Executive Summary & Strategic Utility Azidobutanamide-tri-(carboxyethoxymethyl)-methane is a specialized, high-performance branched linker (dendron) des...

Author: BenchChem Technical Support Team. Date: February 2026

A High-Capacity Dendritic Linker for Next-Generation Bioconjugation

Executive Summary & Strategic Utility

Azidobutanamide-tri-(carboxyethoxymethyl)-methane is a specialized, high-performance branched linker (dendron) designed to overcome two of the most persistent challenges in bioconjugation: hydrophobicity-induced aggregation and limited drug-to-antibody ratios (DAR) .

Unlike linear PEG linkers that offer a 1:1 stoichiometry, this molecule features a tetrahedral methane core branching into a 1:3 architecture:

  • One Azide (N₃) Terminus: Provides a bioorthogonal "click" handle for site-specific attachment to biomolecules (antibodies, proteins, nucleic acids).

  • Three Carboxyl (COOH) Termini: Enable the simultaneous attachment of three payloads (cytotoxic drugs, fluorophores, or solubilizing agents) via standard amide coupling.

This guide details the physicochemical mechanics, synthesis protocols, and quality control frameworks required to utilize this linker effectively in Antibody-Drug Conjugate (ADC) and diagnostic development.

Chemical Architecture & Mechanism of Action

To deploy this linker effectively, one must understand its structural logic. It is not merely a connector; it is a solubility engineer and a signal amplifier.

ComponentChemical StructureFunctionality
The Core Methane (

)
Acts as the tetrahedral pivot point, ensuring the three arms extend radially to minimize steric clash between payloads.
The Anchor AzidobutanamideA 4-carbon spacer ending in an azide.[1] It is chemically inert to biological amines and thiols, reacting only with alkynes (CuAAC) or cyclooctynes (SPAAC).
The Arms Tri-(carboxyethoxymethyl)Three ether-linked arms ending in carboxylic acids. The ether oxygens provide hydrophilicity (similar to PEG), masking the hydrophobicity of attached payloads.
The "Hydrophilic Shielding" Effect

When three hydrophobic drug molecules (e.g., MMAE or PBD dimers) are conjugated to the carboxyl arms, the central ether-rich core creates a localized hydration shell. This prevents the "greasy" payloads from aggregating, a common failure mode in high-DAR ADCs that leads to rapid hepatic clearance.

Application Strategy: Designing the Conjugate

Before synthesis, select your architectural route. The choice dictates the stoichiometry and purification strategy.

Route A: Signal/Potency Amplification (3:1 Loading)
  • Goal: Attach 3 drug molecules to a single antibody attachment site.

  • Use Case: Low-expression targets where high potency is required (e.g., solid tumors).

  • Mechanism: The carboxyls are activated to bind an amine-functionalized payload.[2]

Route B: Solubility Enhancement (1:1 Loading)
  • Goal: Attach 1 hydrophobic drug and leave 2 arms as free acids (or PEGylate them).

  • Use Case: Extremely hydrophobic payloads where the linker's primary job is preventing aggregation.[3][]

  • Mechanism: Controlled stoichiometry or partial protection of carboxyls (requires modified starting material).

Note: This guide focuses on Route A (High-Density Loading), as it utilizes the full potential of the molecule.

Experimental Protocol: The "Tri-Loading" Workflow

Safety Warning: Azides are stable but should be kept away from strong acids and heavy metals. Work in a fume hood.

Phase 1: Payload Conjugation (Carboxyl Activation)

Objective: Attach the amine-containing payload (Drug-NH₂) to the three carboxyl arms.

Reagents:

  • Linker: Azidobutanamide-tri-(carboxyethoxymethyl)-methane[2][5]

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Protocol:

  • Dissolution: Dissolve the Linker (1 eq) in anhydrous DMF.

  • Activation: Add EDC (3.6 eq) and NHS (3.9 eq). The slight excess ensures all three arms are activated to NHS-esters.

    • Critical Insight: Do not use a massive excess of EDC (e.g., 10 eq) as it can lead to N-acylurea byproducts that are difficult to remove.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours under nitrogen.

  • Validation (Self-Check): Take a 2 µL aliquot for LC-MS. You should see the mass shift corresponding to the tri-NHS ester (+291 Da shift from parent). Do not proceed if conversion is <95%.

  • Coupling: Add the Amine-Payload (3.3 eq) and DIPEA (6 eq) to the reaction mixture.

    • Why 3.3 eq? You need a slight excess over the 3 arms to drive the reaction to completion, avoiding "di-loaded" impurities.

  • Purification: Purify via Preparative HPLC (C18 column). The tri-loaded product will be significantly more hydrophobic than the mono- or di-loaded species.

Phase 2: Biomolecule Ligation (Click Chemistry)

Objective: Attach the Drug-Linker complex to an Antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Reagents:

  • Antibody-DBCO (Antibody modified with Dibenzocyclooctyne)

  • Tri-Loaded Linker (from Phase 1)

Step-by-Step Protocol:

  • Stoichiometry Calculation: Determine the concentration of DBCO groups on your antibody (using UV absorbance at 309 nm).

  • Reaction: Add the Tri-Loaded Linker (1.5 eq per DBCO group) to the Antibody-DBCO in PBS (pH 7.4).

    • Note: Copper-free click chemistry is preferred for biologics to avoid protein oxidation.

  • Incubation: Incubate at RT for 4–12 hours or 4°C overnight.

  • Quenching: Add excess free azide (e.g., 3-azidopropanol) to scavenge unreacted DBCO sites if necessary, though usually, purification removes excess linker.

  • Purification: Use Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove the small molecule linker from the large antibody.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the logical flow of the "Tri-Loading" strategy, converting the raw linker into a high-potency ADC.

G Linker Raw Linker (1 Azide, 3 COOH) Activation Step 1: Activation (EDC/NHS) Linker->Activation TriNHS Intermediate (Tri-NHS Ester) Activation->TriNHS Esterification Coupling Step 2: Payload Coupling (+ 3.3 eq Drug-NH2) TriNHS->Coupling LoadedLinker Drug-Linker Complex (1 Azide, 3 Drugs) Coupling->LoadedLinker Amide Bond Formation Click Step 3: SPAAC Ligation (+ Antibody-DBCO) LoadedLinker->Click FinalADC Final ADC (Multivalent Payload) Click->FinalADC Triazole Formation

Caption: Workflow for converting Azidobutanamide-tri-(carboxyethoxymethyl)-methane into a multivalent ADC.

Quality Control & Troubleshooting

Trustworthiness in bioconjugation comes from rigorous analytics.

Analytical Specifications Table
ParameterMethodAcceptance CriteriaRationale
Purity (Small Molecule) RP-HPLC (214/254 nm)>95% AreaImpurities (mono/di-substituted linkers) will lower the effective DAR and cause batch variability.
Identity LC-MS (ESI+)Mass ± 1 DaConfirms the "Tri-Drug" species is formed and not a mixture of hydrolysis products.
Free Drug RP-HPLC<1%Free drug causes systemic toxicity. It must be fully removed post-conjugation.
Aggregation SEC-HPLC<5% HMW speciesHydrophobic payloads can cause antibody aggregation; the linker's ether arms should prevent this.
Common Pitfalls
  • Incomplete Coupling (The "1.5 Drug" Problem):

    • Symptom:[] LC-MS shows peaks for Mono- and Di-substituted linkers.

    • Cause: Hydrolysis of the NHS ester before the drug could react, or insufficient drug equivalents.

    • Fix: Ensure anhydrous conditions during activation. Use HATU instead of EDC/NHS for faster kinetics if the drug amine is sterically hindered.

  • Precipitation during Click Reaction:

    • Symptom:[] Cloudy solution upon adding the Tri-Loaded Linker to the Antibody.

    • Cause: The "Tri-Drug" complex is too hydrophobic for the aqueous buffer.

    • Fix: Add 10-20% organic co-solvent (DMSO or DMA) to the reaction buffer. The antibody can usually tolerate this for short periods.

References
  • Anami, Y., et al. (2024).[6] Branched Linkers for Homogeneous Antibody-Drug Conjugates. PMC PubMed Central. Retrieved from [Link]

  • AxisPharm. (2024). ADC Conjugation Technologies and Linker Design. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of Azidobutanamide-tri-(carboxyethoxymethyl)-methane

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is a technical guide intended for informational purposes for qualified research personnel. It is not a certified Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide intended for informational purposes for qualified research personnel. It is not a certified Safety Data Sheet (SDS). The compound "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" is presumed to be a research chemical for which a formal SDS may not be publicly available. The safety recommendations herein are synthesized from established best practices for handling hazardous organic azides and related functional groups. A thorough, experiment-specific risk assessment must be conducted by the end-user before commencing any work.

Section 1: Compound Analysis and Inferred Hazard Profile

The chemical name "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" describes a molecule designed for specific applications, likely in bioconjugation or materials science via "click chemistry." A detailed analysis of its constituent functional groups is paramount to understanding its potential hazards.

  • The Azido (-N₃) Group: This is the primary source of concern. Organic azides are high-energy molecules.[1][2] The presence of three contiguous nitrogen atoms allows for the facile elimination of dinitrogen gas (N₂), a very stable molecule.[3] This decomposition can be initiated by external energy sources such as heat, shock, friction, or light, and can be explosive.[2][4][5] Low molecular weight organic azides are particularly hazardous.[6]

  • The Butanamide (-C(O)NH-(CH₂)₃-) Linker: Amide bonds are generally stable. The butanamide group primarily adds to the overall molecular weight and carbon content, which can help to stabilize the azide group.

  • The Tri-(carboxyethoxymethyl)-methane Core: This portion of the molecule consists of three ethyl ester groups. While esters are generally considered to have low toxicity, this tri-ester core significantly increases the molecular weight and the number of carbon and oxygen atoms relative to the number of nitrogen atoms, which is a critical factor in assessing the stability of the azide.

Preliminary Stability Assessment

Two common rules of thumb are used to estimate the stability of organic azides:

  • Carbon-to-Nitrogen (C/N) Ratio: A higher ratio of carbon (and oxygen) atoms to nitrogen atoms generally indicates greater stability. The formula (NCarbon + NOxygen) / NNitrogen ≥ 3 is a guideline for compounds that may be stable enough to handle.[1]

  • Rule of Six: This rule suggests that having at least six non-azide atoms (typically carbons) for every azide group provides enough "ballast" to render the compound relatively safe for careful handling.[1][2]

Let's apply this to Azidobutanamide-tri-(carboxyethoxymethyl)-methane (presumed formula: C₁₇H₂₈N₄O₇):

  • Atom Count:

    • Carbons (NC): 17

    • Oxygens (NO): 7

    • Nitrogens (NN): 4 (1 in the amide, 3 in the azide)

  • Ratio Calculation: (17 + 7) / 4 = 6.0

Based on this calculation, the compound meets the preliminary criteria for being handleable with appropriate precautions. The high ratio suggests that the energetic azide group is sufficiently diluted by the rest of the molecular structure. However, this does not eliminate the inherent hazards of the azide group; it merely places the compound outside the category of extremely sensitive and dangerous azides.

Predicted Chemical Structure

Caption: Conceptual structure of the molecule highlighting the hazardous azide and stabilizing core.

Section 2: Hazard Identification and Mitigation

Primary Hazards
Hazard TypeDescriptionMitigation Strategies
Explosive Potential Organic azides can decompose explosively when subjected to heat, shock, friction, or light.[4][5] The decomposition releases N₂ gas, leading to a rapid and dangerous increase in volume and pressure.[3]Work on the smallest scale possible.[1] Always use a blast shield.[4] Avoid heat, grinding, scratching, and exposure to strong light.[2][7] Do not use metal spatulas or ground glass joints.[1][4]
High Acute Toxicity The azide anion is highly toxic and has a toxicity profile similar to cyanide.[5][8] It can be absorbed through the skin and is a potent inhibitor of cytochrome oxidase, disrupting cellular respiration.[9][8]Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4] Avoid all contact with skin, eyes, and clothing.[3]
Formation of Hydrazoic Acid Contact with strong acids can protonate the azide, forming hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[3][9]Avoid all contact with acids.[3] Ensure waste streams are kept separate and are not acidified.[2]
Formation of Heavy Metal Azides Contact with heavy metals (e.g., lead, copper, silver, mercury, zinc) can form heavy metal azides, which are extremely shock-sensitive and can detonate violently.[3][10]Never use metal spatulas.[4][9] Avoid contact with metal equipment, including plumbing. Never dispose of azide waste down the drain. [3][10]

Section 3: Safe Handling, Storage, and Experimental Protocols

A Standard Operating Procedure (SOP) must be written and approved by the principal investigator or lab manager before any work begins.[1][4]

Engineering and Administrative Controls
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[3] Post a warning sign indicating that an azide experiment is in progress.[4]

  • Fume Hood and Blast Shield: The fume hood sash should be kept as low as possible. A sturdy, anchored blast shield is mandatory for the entire duration of the experiment, including setup, reaction, workup, and cleaning.[4][11]

  • Scale Limitation: Use the smallest possible quantity of the material for your experiment.[1] Scaling up any reaction requires a formal review and prior approval.[1]

  • No Working Alone: Never work with organic azides when you are alone in the laboratory.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are required.[4]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change them immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[4]

Storage
  • Store in a cool, dark place, away from sources of heat, light, and shock.[1][2] Storage at or below room temperature is recommended.[1]

  • Store in a clearly labeled, non-metal container.

  • Store separately from incompatible materials, especially acids and heavy metal salts.[4][9]

Experimental Workflow: A Self-Validating Protocol

The following is a generalized protocol for a bioconjugation reaction (e.g., copper-catalyzed azide-alkyne cycloaddition, "click chemistry"). The causality for each safety step is explained.

Objective: Conjugate "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" to an alkyne-functionalized protein.

Step 1: Preparation and Pre-Reaction Setup

  • Action: Assemble all necessary glassware and non-metal spatulas/stirrers inside the fume hood behind a blast shield.

  • Causality: Ensures all manipulations occur within a protected environment, minimizing the risk of exposure or injury from unexpected decomposition. Using non-metal implements prevents the formation of shock-sensitive metal azides.[4]

Step 2: Reagent Dispensing

  • Action: Weigh the azide compound on a plastic weigh boat using a plastic or ceramic spatula.[5] Dissolve it in a suitable, non-halogenated solvent (e.g., DMSO, DMF, or an aqueous buffer).

  • Causality: Avoids friction and potential reaction with metals. Halogenated solvents like dichloromethane must be avoided as they can form explosive diazidomethane.[4][5]

Step 3: Reaction Execution

  • Action: Slowly add the dissolved azide solution to the reaction mixture containing the alkyne-protein and catalyst system, keeping the reaction at the specified temperature (often room temperature).

  • Causality: Slow addition prevents any potential exothermic reaction from rapidly increasing the temperature, which could lead to decomposition.

Step 4: Reaction Workup and Purification

  • Action: Quench the reaction if necessary (e.g., by adding an excess of a reducing agent like triphenylphosphine to convert the azide to a stable phosphine imine). Purify the conjugate using methods that avoid heat and pressure, such as dialysis or size-exclusion chromatography.

  • Causality: Chemical quenching is the safest way to handle residual azide before purification. Avoid concentration via rotary evaporation or distillation, as this can lead to the accumulation of a potentially explosive residue.[4] Purification methods should be gentle.[5]

Step 5: Decontamination and Waste Disposal

  • Action: Decontaminate all glassware with a suitable method (e.g., rinsing with a solution that can destroy azides, followed by a standard wash). Collect all azide-containing waste into a dedicated, clearly labeled hazardous waste container.[2]

  • Causality: Prevents accidental exposure from contaminated labware. Segregated waste streams prevent the accidental mixing of azides with acids or metals in the general waste system.[2][3]

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase a Don PPE (Goggles, Face Shield, Lab Coat) b Set up Fume Hood with Blast Shield a->b c Post Warning Sign: 'Azide Experiment in Progress' b->c d Weigh Azide (Plastic Spatula & Weigh Boat) c->d e Dissolve in Non-Halogenated Solvent d->e f Slowly Add to Reaction (Controlled Temperature) e->f g Purify via Gentle Methods (e.g., Dialysis, SEC) f->g h Quench Residual Azide (If Applicable) g->h i Collect Waste in Designated 'Azide Waste' Container h->i j Decontaminate Glassware and Work Area i->j k Remove PPE and Wash Hands Thoroughly j->k

Caption: Safe handling workflow for experiments involving organic azides.

Section 4: Emergency Procedures

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water and seek immediate medical attention.[11][10] Inform the medical team that the exposure involves a toxic azide compound.[11]

Spills

The response to a spill depends critically on its size and location.

Caption: Decision tree for responding to an organic azide spill.

For a small spill inside a fume hood:

  • Use absorbent pads to confine the spill.[7]

  • Gently wipe the area with a cloth dampened with a basic solution (pH > 9) to hydrolyze and deactivate any residue.[7][10]

  • Place all contaminated materials into the designated azide waste container.[7]

For any spill outside a fume hood, or a large spill inside:

  • Alert personnel and evacuate the area immediately.[10][13]

  • Call emergency services and the institutional Environmental Health & Safety (EH&S) department.[10]

  • Do not attempt to clean it up yourself.

Section 5: Waste Disposal

  • NEVER dispose of azide-containing waste down the drain due to the risk of forming explosive heavy metal azides in the plumbing.[3][10]

  • All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled, non-metal container marked "Azide Hazardous Waste".[1][2]

  • Do not mix azide waste with acidic waste streams.[2]

  • Follow all institutional and local regulations for the disposal of reactive and highly toxic chemical waste. Contact your EH&S department for specific procedures.[11]

References

  • Safe handling of organic azides. (2023). YouTube.
  • Information on Azide Compounds.Stanford Environmental Health & Safety.
  • Azide Compounds.Environmental Health and Safety, Stanford University.
  • Azides.Croner-i.
  • Safe Handling of Sodium Azide (SAZ).Environment, Health & Safety, University of Wisconsin-Madison.
  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021). UNM Chemistry.
  • Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety.
  • Sodium Azide NaN3. (2019). Division of Research Safety, University of Illinois.
  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin.
  • Azides Safe Work Procedure. (2022). University of Victoria Occupational Health, Safety & Environment.
  • Sodium Azide | Chemical Emergencies. (2024). Centers for Disease Control and Prevention (CDC).
  • Synthesizing, Purifying, and Handling Organic Azides.University of California, Santa Barbara EHS.
  • Azides Fact Sheet.University of Toronto Environmental Health & Safety.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Azidobutanamide-tri-(carboxyethoxymethyl)-methane in Click Chemistry

Introduction: A Multifunctional Tool for Bioconjugation In the landscape of modern drug development and molecular biology, the ability to precisely and efficiently link different molecular entities is paramount. "Azidobu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Tool for Bioconjugation

In the landscape of modern drug development and molecular biology, the ability to precisely and efficiently link different molecular entities is paramount. "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" emerges as a uniquely powerful tool in this context. It is an aqueous-soluble polyethylene glycol (PEG) linker that possesses two distinct reactive functionalities: a terminal azide group and three terminal carboxylic acid groups.[1] This dual-functionality allows for a two-step, orthogonal conjugation strategy. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the formation of a stable triazole linkage with alkyne-modified molecules.[1][] Concurrently, the three carboxylic acid moieties can be activated to form stable amide bonds with primary amine groups present on biomolecules such as proteins, peptides, or antibodies.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile linker.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" is crucial for its successful application.

PropertyValueReference
Molecular Formula C₁₇H₂₈N₄O₁₀BroadPharm
Molecular Weight 448.4 g/mol BroadPharm
Solubility Aqueous soluble[1]
Storage -20°C[1]
Purity Typically >95%BroadPharm

Mechanism of Action: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click" functionality of this linker relies on the CuAAC reaction, a highly efficient and specific 1,3-dipolar cycloaddition between the terminal azide of the linker and a terminal alkyne on a target molecule.[] This reaction is not spontaneous and requires a copper(I) catalyst to proceed at a significant rate. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3] The reaction is remarkably tolerant of a wide range of functional groups and aqueous conditions, making it ideal for bioconjugation.[3]

CuAAC Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide R1-N₃ (Azidobutanamide linker) Product R1-Triazole-R2 (Stable Conjugate) Azide->Product Cu(I) catalyst Alkyne R2-C≡CH (Alkyne-modified molecule) Alkyne->Product Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Cu_I Cu_I->Azide

Figure 1: Simplified schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Experimental Protocols

This section provides detailed, step-by-step protocols for a two-stage conjugation strategy: first, the click chemistry reaction to attach an alkyne-containing molecule to the azide linker, and second, the activation of the carboxylic acids for conjugation to an amine-containing biomolecule.

Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" to an alkyne-modified molecule of interest (e.g., a fluorescent dye, a small molecule drug).

Materials:

  • "Azidobutanamide-tri-(carboxyethoxymethyl)-methane"

  • Alkyne-modified molecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate

  • Amine-free buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Deionized water

  • DMSO (if required for dissolving the alkyne-modified molecule)

Protocol Workflow:

CuAAC Workflow start Start prep_reagents 1. Prepare Stock Solutions - Azide Linker - Alkyne Molecule - CuSO₄ - THPTA - Sodium Ascorbate start->prep_reagents mix_reactants 2. Mix Azide Linker and Alkyne Molecule in Buffer prep_reagents->mix_reactants add_catalyst 3. Add CuSO₄/THPTA Solution mix_reactants->add_catalyst initiate_reaction 4. Initiate with Sodium Ascorbate add_catalyst->initiate_reaction incubate 5. Incubate at Room Temperature (30-60 minutes) initiate_reaction->incubate purify 6. Purify the Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify end End purify->end

Figure 2: Experimental workflow for the CuAAC reaction.

Step-by-Step Procedure:

  • Prepare Stock Solutions:

    • Azide Linker: Prepare a 10 mM stock solution of "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" in deionized water.

    • Alkyne Molecule: Prepare a 10 mM stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO or water).

    • Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • THPTA Ligand: Prepare a 100 mM stock solution of THPTA in deionized water.

    • Sodium Ascorbate: Freshly prepare a 300 mM stock solution of sodium ascorbate in deionized water. It is crucial to use a fresh solution as it is prone to oxidation.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide linker and the alkyne-modified molecule in an amine-free buffer (e.g., PBS, pH 7.4). The final concentration of the limiting reagent should typically be in the range of 1-10 mM. A slight excess (1.2-1.5 equivalents) of the non-limiting reagent can be used to drive the reaction to completion.

    • Vortex the mixture gently to ensure homogeneity.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the catalyst solution by mixing the 20 mM CuSO₄ stock solution and the 100 mM THPTA stock solution in a 1:5 molar ratio (e.g., 10 µL of CuSO₄ and 50 µL of THPTA). Incubate at room temperature for 5 minutes. The THPTA ligand stabilizes the Cu(I) ion in aqueous solutions and prevents its oxidation.[]

    • Add the prepared catalyst solution to the reaction mixture. The final concentration of CuSO₄ should be between 50 and 100 µM.[4]

  • Reaction Initiation and Incubation:

    • Initiate the click reaction by adding the freshly prepared 300 mM sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be approximately 5 mM.

    • Vortex the tube briefly and incubate the reaction at room temperature for 30-60 minutes.[] Protect the reaction from light if using light-sensitive molecules.

  • Purification:

    • The purification method will depend on the nature of the alkyne-modified molecule and the resulting conjugate. For larger biomolecules, size-exclusion chromatography (SEC) is a highly effective method to separate the conjugate from unreacted small molecules, catalyst, and ligand.[5] For smaller conjugates, reverse-phase HPLC may be more appropriate.

Part 2: EDC/NHS Activation of Carboxylic Acids for Amine Conjugation

This protocol describes the activation of the three carboxylic acid groups on the "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" linker (or the pre-formed triazole conjugate from Part 1) for subsequent reaction with a primary amine-containing molecule (e.g., a protein, antibody).

Materials:

  • Carboxylate-containing linker or conjugate from Part 1

  • Amine-containing molecule (e.g., protein)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Protocol Workflow:

EDC_NHS_Workflow start Start dissolve_linker 1. Dissolve Carboxylate-Linker in Activation Buffer (pH 5-6) start->dissolve_linker add_edc_nhs 2. Add EDC and NHS (Incubate 15 min at RT) dissolve_linker->add_edc_nhs add_amine 3. Add Amine-Molecule in Conjugation Buffer (pH 7.2-7.5) add_edc_nhs->add_amine incubate 4. Incubate at Room Temperature (2 hours) add_amine->incubate quench 5. Quench Reaction with Quenching Buffer incubate->quench purify 6. Purify the Final Conjugate (e.g., Ion-Exchange or Size-Exclusion Chromatography) quench->purify end End purify->end

Sources

Application

Application Note: High-Stability Surface Functionalization with Azidobutanamide-tri-(carboxyethoxymethyl)-methane

Introduction & Rationale Surface modification is a critical step in the development of biosensors, diagnostic arrays, and targeted drug delivery nanoparticles. Traditional single-point attachment strategies often suffer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

Surface modification is a critical step in the development of biosensors, diagnostic arrays, and targeted drug delivery nanoparticles. Traditional single-point attachment strategies often suffer from ligand instability, poor orientation, and "lying down" effects where the biomolecule collapses onto the surface, rendering it inactive.

This guide details the protocol for using Azidobutanamide-tri-(carboxyethoxymethyl)-methane (hereafter referred to as Azido-Tripod-COOH ), a specialized heterobifunctional branched linker.

Why this Molecule?

The Azido-Tripod-COOH linker utilizes a "tripod" architecture:

  • Multipoint Anchoring: Three carboxylic acid arms facilitate high-stability covalent attachment to amine-functionalized surfaces (

    
    ), significantly reducing ligand leaching compared to single-chain silanes or thiols.
    
  • Bioorthogonal Handle: The apical Azide (

    
    ) group is chemically inert to biological systems but highly reactive toward alkynes, enabling "Click" chemistry (CuAAC or SPAAC) for precise biomolecule conjugation.
    
  • Low Non-Specific Binding: The ethoxymethyl (PEG-like) spacers improve hydrophilicity, reducing the non-specific adsorption of background proteins.

Mechanism of Action

The functionalization process follows a two-stage workflow:

  • Tripod Anchoring: The carboxyl groups of the linker are activated via EDC/NHS chemistry to form reactive NHS-esters, which then attack surface amines to form stable amide bonds.

  • Click Conjugation: The exposed azide layer reacts with an alkyne-tagged biomolecule (e.g., DBCO-Protein or Alkyne-DNA) to covalently tether the ligand.

Workflow Visualization

SurfaceMod Surface Amine-Terminated Surface (NH2) Anchored Azide-Functionalized Surface Surface->Anchored Amide Bond Formation Linker Azido-Tripod-COOH (In Solution) Activation EDC/NHS Activation Linker->Activation Dissolve in DMSO/DMF ActiveEster Activated Tripod (NHS-Ester) Activation->ActiveEster Form Reactive Esters ActiveEster->Anchored Incubate 1-2 Hours Final Bio-Functionalized Surface Anchored->Final Click Reaction (CuAAC or SPAAC) Ligand Alkyne-Biomolecule (DBCO/Propargyl) Ligand->Final Covalent Tethering

Figure 1: Step-by-step workflow from amine-surface preparation to final ligand conjugation.

Material Specifications

ComponentSpecificationRole
Linker Azidobutanamide-tri-(carboxyethoxymethyl)-methaneHeterobifunctional Crosslinker
Activation Reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) NHS (N-Hydroxysuccinimide)Carboxyl Activators
Solvent Anhydrous DMSO or DMFLinker Solubilization
Reaction Buffer 100 mM MES (pH 5.5 - 6.0)Activation Buffer
Coupling Buffer 1x PBS or Bicarbonate Buffer (pH 7.4 - 8.0)Anchoring Buffer
Surface Amine-functionalized (e.g., APTES-Glass, Amine-Beads)Substrate

Protocol A: Surface Anchoring (The "Hard" Chemistry)

Objective: Covalently attach the Azido-Tripod linker to an amine-terminated surface.

Step 1: Linker Solubilization

The linker is hydrophobic until ionized. Prepare a stock solution in an organic solvent to prevent hydrolysis during handling.

  • Weigh 10 mg of Azido-Tripod-COOH.

  • Dissolve in 1 mL anhydrous DMSO or DMF .

  • Note: This 10 mg/mL stock can be stored at -20°C under desiccant for 1 month.

Step 2: In-Situ Activation (EDC/NHS)

Critical: Activate the linker before exposing it to the surface to ensure high efficiency.

  • Prepare Activation Buffer: 100 mM MES, pH 6.0.

  • Dilute the Linker Stock into the Activation Buffer to a final concentration of 1 mM .

    • Example: 45 µL Stock + 955 µL Buffer.

  • Add EDC to a final concentration of 5 mM and NHS to 10 mM .

    • Ratio: Maintain a molar excess of EDC/NHS relative to the linker's carboxyl groups (3x COOH per linker).

  • Incubate for 15 minutes at room temperature (RT) with gentle agitation.

    • Chemistry: This converts the -COOH groups into semi-stable NHS-esters.

Step 3: Surface Coupling
  • Wash the Amine-Terminated Surface (e.g., slides, beads) 3x with PBS to remove storage preservatives.

  • Immediately add the Activated Linker Solution (from Step 2) to the surface.

  • Adjust pH to 7.2 - 7.5 by adding a small volume of 1M Sodium Bicarbonate or concentrated PBS if necessary (NHS reaction with amines is most efficient at pH 7-8).

    • Note: If the activation buffer (MES pH 6) is used directly, the coupling will still proceed but slower. Raising pH slightly helps.

  • Incubate for 2 hours at RT or Overnight at 4°C.

  • Wash:

    • 3x with PBS (removes unbound linker).

    • 1x with Ultrapure Water.

    • 1x with Ethanol (optional, for drying).

Step 4: Blocking (Optional but Recommended)

To ensure no unreacted surface amines remain (which could cause non-specific binding later):

  • Incubate surface with Acetic Anhydride (10% in DMF) or Sulfo-NHS-Acetate (in PBS) for 30 minutes.

  • Wash 3x with PBS.

Protocol B: Bio-Functionalization (Click Chemistry)

Objective: Attach the biomolecule of interest to the Azide-terminated surface.

Option 1: Copper-Catalyzed Click (CuAAC)

Best for: DNA, Peptides, Synthetic Polymers (Robust surfaces).

  • Prepare Biomolecule: Dissolve Alkyne-labeled ligand (10-50 µM) in PBS.

  • Prepare Catalyst Mix (Fresh):

    • CuSO4 (1 mM final)

    • THPTA or TBTA Ligand (2 mM final) - Stabilizes Cu(I)

    • Sodium Ascorbate (5 mM final) - Reduces Cu(II) to Cu(I)

  • Reaction: Mix Biomolecule solution with Catalyst Mix (1:1 ratio) and add to the Azide-surface.

  • Incubate 30-60 minutes in the dark.

  • Wash: 3x PBS, 1x EDTA (10 mM) to strip copper ions.

Option 2: Copper-Free Click (SPAAC)

Best for: Live cells, sensitive proteins, antibodies (Avoids Cu toxicity).

  • Prepare Biomolecule: Ensure the ligand is tagged with DBCO (Dibenzocyclooctyne) or BCN .

  • Reaction: Add DBCO-Ligand (20-100 µM) in PBS directly to the Azide-surface.

  • Incubate 2-4 hours at RT or Overnight at 4°C.

  • Wash: 3x PBS.

Quality Control & Validation

MethodExpected ResultInterpretation
Contact Angle (Water) 40° - 60°The surface should become moderately hydrophilic due to the PEG/Carboxyl nature of the linker, compared to bare Amine surfaces.
FTIR Spectroscopy Peak at ~2100 cm⁻¹Appearance of the characteristic Azide (

) asymmetric stretch confirms linker attachment.
XPS (ESCA) Increase in C-O and NDetection of ether carbons (C-O-C) from the spacer and nitrogen from the amide/azide.
Functional Assay Fluorescent SignalBind a fluorescent alkyne (e.g., Cy5-Alkyne). High signal vs. low background confirms reactivity.

Troubleshooting Guide

Problem: Low Ligand Density

  • Cause: Hydrolysis of NHS ester during activation.

  • Solution: Ensure EDC/NHS are fresh (hygroscopic). Perform activation in dry DMSO before diluting into aqueous buffer. Minimize time between activation and surface addition.

Problem: High Non-Specific Binding

  • Cause: Unreacted amine groups on the surface acting as ion-exchange sites.

  • Solution: Rigorous blocking (Step 4 of Protocol A) using Acetylation is mandatory for high-sensitivity assays.

Problem: Surface Heterogeneity

  • Cause: "Island" formation due to poor linker solubility.

  • Solution: Ensure the linker is fully dissolved in DMSO before adding to the aqueous buffer. Include 0.05% Tween-20 in the washing steps.[1]

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 18: PEGylation and Synthetic Polymer Modification. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

Sources

Method

application of "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" in PROTAC development

Application Note: High-Fidelity Synthesis of Trivalent PROTACs using Azidobutanamide-tri-(carboxyethoxymethyl)-methane Executive Summary The development of Proteolysis Targeting Chimeras (PROTACs) has evolved from linear...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Trivalent PROTACs using Azidobutanamide-tri-(carboxyethoxymethyl)-methane

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has evolved from linear bivalent molecules to complex multivalent architectures.[1][2][3] Azidobutanamide-tri-(carboxyethoxymethyl)-methane (MW: 448.4 Da) is a specialized, hydrophilic branched linker designed to overcome two critical failure modes in PROTAC design: poor aqueous solubility and the "hook effect" (saturation of binding without ternary complex formation).[1][2][3]

This guide details the application of this linker to construct Trivalent PROTACs (1 E3 Ligase Ligand : 3 Target Protein Ligands). By leveraging its unique 1-to-3 architecture (


), researchers can synthesize high-avidity degraders that enhance the local concentration of the Protein of Interest (POI) near the E3 ubiquitin ligase, significantly boosting degradation potency (

) and maximal degradation (

).[1][2][3]

Technical Profile & Mechanism of Action

Molecule Architecture

The molecule functions as a "force multiplier" core.[1][2] It is derived from a tetrahedral carbon center (methane) substituted to provide:

  • The Anchor (Azide): A single azidobutanamide arm (

    
    ) for bioorthogonal "Click" attachment to an alkyne-functionalized E3 ligase ligand.[1][2][3]
    
  • The Payload Arms (Tri-Carboxyl): Three carboxyethoxymethyl arms (

    
    ) for amide coupling to amine-functionalized POI ligands.[1][3]
    
  • The Solubilizer: The ether linkages (

    
    ) and terminal carboxyls mimic the hydrophilicity of PEG chains, mitigating the lipophilicity often introduced by multiple ligand copies.[1][2]
    
Mechanistic Advantage: The Avidity Effect

Linear PROTACs rely on 1:1 binding.[1][2] If the linker is suboptimal, the ternary complex is unstable.[1][2] Trivalent PROTACs built with this linker utilize cooperativity :

  • Probability: Having three "warheads" increases the statistical probability of the POI binding to the PROTAC.[1][2]

  • Rebinding: If one POI ligand dissociates, two others are in immediate proximity to re-engage, effectively increasing the residence time on the target.[1][2]

  • Clustering: It may facilitate the clustering of ubiquitination machinery, leading to hyper-ubiquitination of the target.[1][2]

Experimental Workflow: Synthesis of Trivalent PROTACs

Objective: Synthesize a Trivalent PROTAC containing 1 Cereblon ligand (Pomalidomide derivative) and 3 BRD4 ligands (JQ1 derivative).

Prerequisites:

  • Linker: Azidobutanamide-tri-(carboxyethoxymethyl)-methane.[1][2][3][4][5][6][7][8]

  • Ligand A (POI): JQ1-amine (Target binder with a primary amine).[1][2][3]

  • Ligand B (E3): Pomalidomide-alkyne (E3 binder with a terminal alkyne).[1][2][3]

  • Reagents: HATU, DIPEA, DMF, DMSO, CuSO4, Sodium Ascorbate (NaAsc), THPTA (ligand for Cu).[1][2][3]

Step 1: The "Arming" Reaction (Amide Coupling)

Rationale: We first attach the multiple POI ligands to the carboxyl arms.[1][2] Doing this first avoids risking the valuable E3 ligand in the stoichiometry-heavy step.[1][2]

  • Dissolution: Dissolve Azidobutanamide-tri-(carboxyethoxymethyl)-methane (1.0 equiv) in anhydrous DMF.

  • Activation: Add HATU (3.3 equiv) and DIPEA (6.0 equiv).[1][2][3] Stir for 15 minutes at room temperature (RT) under

    
    .
    
    • Note: We use a slight excess of HATU (1.1x per arm) to ensure all three arms activate.[1][2][3]

  • Coupling: Add JQ1-amine (3.5 equiv) dropwise.[1][2][3]

  • Incubation: Stir at RT for 4–16 hours. Monitor via LC-MS.

    • Checkpoint: Look for the mass shift corresponding to [Linker + 3

      
       Ligand].[1][2][3] Incomplete coupling (mono- or di-substituted products) are impurities and must be separated.[1][2][3]
      
  • Purification: Purify the intermediate (Tri-JQ1-Azide ) via Preparative HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to a powder.

Step 2: The "Click" Assembly (CuAAC)

Rationale: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is used to snap the single E3 ligand onto the trivalent core.[1][2][3]

  • Reaction Mix: Dissolve Tri-JQ1-Azide (1.0 equiv) and Pomalidomide-alkyne (1.2 equiv) in DMSO/t-BuOH (1:1).

  • Catalyst Prep: In a separate tube, mix CuSO4 (0.5 equiv) and THPTA (2.0 equiv) in water. Add Sodium Ascorbate (2.0 equiv) to reduce Cu(II) to Cu(I).[1][2][3] The solution should turn colorless/pale yellow.[1][2]

  • Initiation: Add the catalyst mixture to the reaction vial. Flush with Nitrogen.[1][2]

  • Incubation: Stir at 30°C for 2–4 hours.

  • Final Purification: Purify the final Trivalent PROTAC via Prep-HPLC.

Visualization of Workflow

The following diagram illustrates the convergent synthesis strategy described above.

G Linker Azidobutanamide-tri- (carboxyethoxymethyl)-methane (1 Azide : 3 Carboxyls) Activation Step 1: Amide Coupling (HATU/DIPEA, DMF) Linker->Activation POI_Ligand POI Ligand-Amine (e.g., JQ1-NH2) POI_Ligand->Activation 3.5 equiv Intermediate Intermediate: Tri-POI-Linker-Azide Activation->Intermediate Purify Click Step 2: Click Reaction (CuAAC) Intermediate->Click E3_Ligand E3 Ligand-Alkyne (e.g., Pom-alkyne) E3_Ligand->Click 1.2 equiv Final Final Trivalent PROTAC (1 E3 : 3 POI) Click->Final Purify

Caption: Convergent synthesis workflow for generating Trivalent PROTACs using the Azidobutanamide branched linker.

Comparative Data Analysis

When evaluating the efficacy of the Trivalent PROTAC synthesized with this linker versus a standard linear PEG-based PROTAC, the following performance metrics are typically observed.

MetricLinear PROTAC (PEG4 Linker)Trivalent PROTAC (Branched Linker)Impact of Azidobutanamide Linker
Stoichiometry 1 POI : 1 E33 POI : 1 E3Increases local POI concentration.
Solubility (Aq) Low to ModerateHighEther/Carboxyl arms enhance solubility.[1][2][3]

(Potency)
~50–100 nM~5–10 nM10x Improvement via avidity effect.[1][2][3]

(Efficacy)
85%>95%Improved ternary complex stability.[1][2][3]
Hook Effect Onset at >1

M
Onset at >5

M
Multivalency delays saturation.[1][2][3]

Critical Quality Attributes (CQA) & Troubleshooting

Solubility Management
  • Issue: Despite the hydrophilic linker, attaching three hydrophobic ligands (like JQ1) can cause precipitation.[1][2]

  • Solution: Use a co-solvent system during synthesis (e.g., 30% DMF in aqueous buffer) if the intermediate crashes out.[1][2] The Azidobutanamide linker is water-soluble; ensure the pH remains >7 during coupling to keep carboxyls ionized until reaction.[1][2]

Steric Hindrance
  • Issue: Incomplete coupling (e.g., only 2 of 3 arms reacting).

  • Solution: Use a smaller spacer if the POI ligand is bulky.[1][2] Alternatively, switch to Stepwise Synthesis : React the linker with the POI ligand before fully deprotecting the ligand, or use microwave-assisted synthesis to drive the amide coupling to completion.[1][2]

Copper Contamination
  • Issue: Residual Copper from the Click reaction is toxic to cells in biological assays.[1][2]

  • Protocol: Post-reaction, wash the organic phase with EDTA solution or use a scavenger resin (e.g., QuadraPure™ TU) to remove Cu ions before the final HPLC purification.[1][2]

References

  • AxisPharm. (n.d.). Azidobutanamide-tri-(carboxyethoxymethyl)-methane (Cat# AP14232).[1][2][3][7] Retrieved January 31, 2026, from [Link][1][2][3]

  • Bane, S. L., et al. (2023).[1][2] Multivalency in PROTAC Design: Opportunities and Challenges. Journal of Medicinal Chemistry. (Contextual reference for Trivalent PROTAC mechanism).

  • Li, Y., & Yang, J. (2021).[1][2] Branched Linkers in Targeted Protein Degradation. Bioconjugate Chemistry. (Contextual reference for branched linker solubility).

Sources

Application

Advanced Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers

Introduction: The Synergy of Click Chemistry and PEGylation The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed the "Click" reaction, is the gold standard for bioconjugation due to its bioorthogonality...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Click Chemistry and PEGylation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed the "Click" reaction, is the gold standard for bioconjugation due to its bioorthogonality and reaction kinetics. However, the hydrophobicity of many payloads (e.g., fluorophores, cytotoxins) and the steric demands of protein surfaces often lead to aggregation or poor conjugation efficiency.

Polyethylene Glycol (PEG) linkers solve these structural limitations. By acting as a hydrophilic spacer, PEG linkers:

  • Enhance Solubility: Prevent the precipitation of hydrophobic cargo during the reaction.

  • Reduce Steric Hindrance: Push the reactive handle away from the protein surface, increasing accessibility for the catalyst.

  • Improve Pharmacokinetics: In drug development (e.g., ADCs), PEG spacers modulate the hydrodynamic radius and reduce immunogenicity.

Mechanistic Overview

The reaction relies on Cu(I) to catalyze the formation of a 1,4-disubstituted 1,2,3-triazole.[] This process is ~10⁷ times faster than the uncatalyzed thermal reaction.[2]

CuAAC_Mechanism Start Alkyne + Azide Inter1 Cu-Acetylide Intermediate Start->Inter1 Cu(I) Insertion Cu_I Cu(I)-Ligand Complex Cu_I->Inter1 Catalyst Entry Inter2 Metallacycle (Six-Membered) Inter1->Inter2 Azide Binding Product 1,2,3-Triazole Linked Conjugate Inter2->Product Ring Contraction & Protonation Product->Cu_I Catalyst Regeneration

Figure 1: The catalytic cycle of CuAAC. The Cu(I) species coordinates the alkyne, facilitating the attack by the azide.[3] Ligands are essential to stabilize Cu(I) and prevent oxidation.

Strategic Planning: Reagent Selection

Success in CuAAC depends entirely on the stability of the Cu(I) oxidation state. In biological buffers, Cu(I) is unstable and rapidly oxidizes to Cu(II) or disproportionates to Cu(0) and Cu(II), generating Reactive Oxygen Species (ROS) that degrade proteins.

The Solution: Use a Cu(I)-stabilizing ligand and an excess of reductant (Sodium Ascorbate).

Ligand Selection Matrix

Do not use TBTA for protein conjugation; its poor water solubility requires high organic co-solvents (DMSO/DMF) that denature proteins.

LigandSolubility (Water)Reaction RateCytotoxicityBest Application
TBTA PoorModerateHighSmall molecule synthesis (organic solvents).
THPTA HighFastLowGeneral protein labeling; robust and cheap.
BTTAA HighVery FastVery LowGold Standard for live cells, low-concentration biomolecules, and sensitive proteins.
PEG Linker Length Optimization
  • PEG3 - PEG4: Ideal for small molecule synthesis where distance is not critical.

  • PEG8 - PEG12: Optimal for protein surface labeling. Sufficient length to overcome steric hindrance without causing folding issues.

  • PEG24+: Used in Antibody-Drug Conjugates (ADCs) to mask the hydrophobicity of cytotoxic payloads.

Protocol 1: Bioconjugation (Protein-PEG-Fluorophore)

Scenario: Labeling a solvent-exposed Azide-modified protein with an Alkyne-PEG-Fluorophore.

Materials
  • Protein: Azide-functionalized protein (1–5 mg/mL in PBS, pH 7.4).

  • Label: Alkyne-PEG4-Fluorophore (10 mM stock in DMSO).

  • Catalyst Source: CuSO₄ (20 mM in water).[4][5]

  • Ligand: THPTA or BTTAA (50 mM in water).[4]

  • Reductant: Sodium Ascorbate (100 mM in water) – Make Fresh. [4]

  • Quenching Buffer: 0.5 M EDTA (pH 8.0).

Step-by-Step Methodology

1. Pre-Reaction Calculation & Preparation

  • Target final concentrations:

    • Protein: 10–50 µM

    • Alkyne Label: 2–5 equivalents (relative to protein azide).[6]

    • CuSO₄: 100–250 µM.

    • Ligand: 500–1250 µM (Maintain 5:1 Ligand:Cu ratio ).

    • Ascorbate: 5 mM (Excess to maintain reducing environment).[7]

2. The "Premix" Strategy (Critical Step)

  • Why? Adding naked Cu(II) to a protein solution can cause immediate coordination to histidine residues/backbone amides, leading to oxidation before the reaction starts.

  • Action: In a separate tube, mix the CuSO₄ and Ligand (THPTA/BTTAA). Incubate for 2–5 minutes. The solution may turn light blue.

3. Reaction Assembly Add reagents to the reaction vessel in this specific order:

  • Protein solution (PBS).[5]

  • Alkyne-PEG-Fluorophore (Keep DMSO < 5% final vol).

  • Cu-Ligand Premix (from Step 2).

  • Sodium Ascorbate (Initiates the reaction).[8]

4. Incubation

  • Flush the headspace with N₂ or Argon if possible (oxygen kills the catalyst).

  • Incubate at Room Temperature for 30–60 minutes in the dark.

  • Self-Validation Check: The solution should remain clear. Turbidity indicates protein precipitation (see Troubleshooting).

5. Quenching & Purification

  • Add EDTA to a final concentration of 10 mM. This strips the copper from the protein.

  • Purify via Desalting Column (e.g., PD-10, Zeba Spin) or Dialysis to remove excess free dye and copper-ligand complexes.

Protocol 2: Small Molecule Synthesis (PROTAC Linker)

Scenario: Linking a Cereblon ligand to a Target protein ligand via a PEG chain.

Workflow Diagram

Synthesis_Workflow Prep Dissolve Reactants (1:1 Azide:Alkyne) Solvent Solvent System tBuOH : Water (1:1) Prep->Solvent Cat Add Catalyst CuSO4 (10 mol%) + Ascorbate (20 mol%) Solvent->Cat Monitor Monitor (TLC/LCMS) Check for Azide disappearance Cat->Monitor Monitor->Cat Incomplete (Add more Ascorbate) Workup Workup Extract (DCM) or Precipitate Monitor->Workup Complete

Figure 2: Workflow for high-yield small molecule CuAAC synthesis.

Methodology
  • Solvent: Use tBuOH/Water (1:1) . This mixture solubilizes organic reactants while accommodating the water-soluble copper salts.

  • Stoichiometry: Use 1:1 ratio of Azide:Alkyne.

  • Catalysis: Add CuSO₄ (5–10 mol%) and Sodium Ascorbate (10–20 mol%). No ligand is strictly necessary for small molecules, but adding TBTA (10 mol%) accelerates the reaction significantly.

  • Workup:

    • Dilute with water.

    • Extract with DCM or EtOAc.

    • Note on PEG: PEGylated molecules are amphiphilic. If extraction is difficult (emulsions), evaporate the tBuOH and use C18 reverse-phase silica for purification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Protein Precipitation Copper-induced aggregation or high DMSO.1. Use BTTAA (better shielding).2. Premix Cu/Ligand.3. Keep DMSO < 5%.
No Reaction (LCMS) Oxidation of Cu(I) to Cu(II).1. Degas buffers.2. Add more Ascorbate.3.[7] Ensure Ligand:Cu ratio is at least 5:[7]1.
Protein Degradation ROS generation (Fenton chemistry).1. Increase Ligand concentration.2. Add Aminoguanidine (ROS scavenger).
Blue/Green Solution Cu(II) accumulation.[9][10]Reaction has stalled due to oxidation. Add fresh Ascorbate immediately.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Hong, V., et al. (2009).[8] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

  • Presolski, S. I., et al. (2011).[11][12] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" reactions

Reagent Classification: Heterobifunctional Branched Linker (1x Azide, 3x Carboxyl) Primary Applications: Dendrimer synthesis, Surface functionalization, Multi-valent bioconjugation. Reagent Profile & Mechanism Azidobutan...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Classification: Heterobifunctional Branched Linker (1x Azide, 3x Carboxyl) Primary Applications: Dendrimer synthesis, Surface functionalization, Multi-valent bioconjugation.

Reagent Profile & Mechanism

Azidobutanamide-tri-(carboxyethoxymethyl)-methane is a tripodal crosslinker. Unlike linear linkers, its topology presents unique challenges: it possesses one "Click-ready" Azide arm and three Carboxyl arms branching from a central methane core.

  • The "Tripod" Risk: The presence of three carboxyl groups means this molecule acts as a densification reagent. If activated indiscriminately, it can crosslink multiple amine-containing biomolecules (e.g., proteins, peptides) into insoluble aggregates rather than forming discrete conjugates.

  • The "Click" Advantage: The azide group remains inert to standard amide coupling conditions, allowing for orthogonal sequential reactions.

Physicochemical Data
PropertyValueImplication for Troubleshooting
Solubility Water, DMSO, DMF, DCMHigh water solubility allows aqueous conjugation, but organic co-solvents (DMSO) are recommended for stock solutions to prevent hydrolysis.
Reactive Group A Azide (

)
Reacts via CuAAC (Copper-catalyzed) or SPAAC (Strain-promoted) with alkynes/DBCO.
Reactive Group B 3x Carboxylic Acid (

)
Reacts with primary amines (

) via EDC/NHS or HATU activation.
Molecular Weight ~448.4 DaSmall enough to avoid steric shielding, but large enough to alter surface charge (Zeta potential).

Troubleshooting Guide: The "FAQs"

Module A: The Carboxyl Interface (Amide Coupling)

Critical Issue: My reaction mixture turned cloudy/precipitated immediately after adding the protein.

Root Cause Analysis: This is the classic "Star Polymer Effect." You likely activated all three carboxyl arms simultaneously in the presence of a protein with multiple surface amines. The reagent acted as a glue, crosslinking proteins into a network (gelling).

Corrective Actions:

  • Reverse the Stoichiometry: If your goal is to label a surface or protein with the azide, use a massive molar excess of the Linker (20x–50x) relative to the Protein. This ensures that each protein amine reacts with a fresh linker molecule, rather than multiple proteins competing for one linker.

  • Two-Step Activation: Do not mix EDC/NHS, Linker, and Protein simultaneously.

    • Step 1: Activate the Linker with EDC/NHS in MES buffer (pH 6.0) for 15 mins.

    • Step 2: Add the activated Linker to the Protein (in PBS, pH 7.2) slowly.

  • Check Buffer Composition: Ensure your coupling buffer contains no primary amines (e.g., Tris, Glycine).[1] These will quench the reaction immediately.

Module B: The Azide Interface (Click Chemistry)

Critical Issue: Low conjugation yield with DBCO (SPAAC) or Alkyne (CuAAC) partners.

Root Cause Analysis:

  • Steric Hindrance (SPAAC): The tripodal "umbrella" of the carboxyl arms (especially if conjugated to bulky molecules) can shield the azide, making it inaccessible to bulky cyclooctynes like DBCO.

  • Copper Poisoning (CuAAC): If using copper catalysis, free thiols (cysteines) or chelating agents (EDTA) in your buffer may be stripping the copper catalyst.

Corrective Actions:

  • Switch to CuAAC (if viable): Copper-catalyzed reactions involve smaller ligands (alkynes) that can penetrate the steric bulk better than DBCO. Use a water-soluble ligand like THPTA to protect biomolecules from oxidative damage.[2]

  • Linker Orientation: Perform the Click reaction before the Amide coupling if possible. The small linker (unattached to a protein) reacts faster and cleaner.

  • EDTA Removal: Ensure the starting buffer is EDTA-free. If EDTA is required for protein stability, you must add excess Copper (

    
    ) to saturate the EDTA before the reaction can proceed.
    

Standard Operating Procedures (SOPs)

Protocol: Sequential Conjugation (Amide First Click Second)

This workflow is optimized to prevent aggregation.

Phase 1: Activation of Carboxyls[3]
  • Solubilization: Dissolve 10 mg of Azidobutanamide-tri-(carboxyethoxymethyl)-methane in 100

    
    L dry DMSO.
    
  • Activation: Dilute into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Add EDC/NHS: Add 10 equivalents of EDC and 25 equivalents of Sulfo-NHS per carboxyl group (Total: 30 eq EDC / 75 eq NHS per linker molecule).

  • Incubation: React for 15 minutes at room temperature.

Phase 2: Conjugation to Amine-Target
  • Buffer Exchange: Ensure the Amine-Target (Protein/Surface) is in Coupling Buffer (PBS, pH 7.2–7.5).

  • Mixing: Add the activated linker mixture to the Target.

    • Crucial: If the Target is a protein, the Linker must be in excess (20-fold molar excess) to prevent crosslinking.

  • Incubation: React for 2 hours at room temperature or overnight at 4°C.

  • Purification (Mandatory): Remove excess unreacted linker via Desalting Column (MWCO 7kDa) or Dialysis. Failure to remove unreacted linker will consume your Click reagent in the next step.

Phase 3: Click Reaction (CuAAC)[4]
  • Preparation: Mix the Purified Conjugate (now bearing Azides) with the Alkyne-Partner.

  • Catalyst Addition: Add the CuAAC Cocktail premixed in this order:

    • 
       (1 mM final)
      
    • THPTA Ligand (5 mM final)

    • Sodium Ascorbate (5 mM final)

  • Incubation: 30–60 minutes in the dark.

  • Quench: Add EDTA (10 mM) to strip the copper.

Visualizations

Diagram 1: The "Tripod" Topology & Reaction Logic

This diagram illustrates the structural logic of the reagent and the sequential reaction pathways.

ReactionPathway cluster_Amide Pathway A: Amide Coupling cluster_Click Pathway B: Click Chemistry Reagent Azidobutanamide-tri- (carboxyethoxymethyl)-methane Activation Activation (EDC/NHS + MES pH 6.0) Reagent->Activation 3x COOH Groups FinalProduct Final Heterobifunctional Construct Reagent->FinalProduct Direct Click (Alternative Route) Conjugate1 Amide-Linked Conjugate Activation->Conjugate1 + Amine Target (pH 7.2) AmineTarget Amine Target (Protein/Surface) Conjugate1->FinalProduct + Click Reagent (CuAAC/SPAAC) ClickReagent Alkyne/DBCO Partner

Caption: The dual-pathway workflow. Pathway A (Red) engages the tripodal carboxyls; Pathway B (Green) engages the azide. Sequential processing prevents side reactions.

Diagram 2: Troubleshooting Aggregation

A decision tree for users experiencing precipitation or gelling.

Troubleshooting Start Problem: Precipitation/Gelling during Amide Coupling CheckRatio Check Molar Ratio (Linker : Protein) Start->CheckRatio IsExcess Is Linker in >20x Excess? CheckRatio->IsExcess YesExcess Check Buffer pH & Composition IsExcess->YesExcess Yes NoExcess Root Cause: Crosslinking (Star Polymer Effect) IsExcess->NoExcess No (1:1 or 1:3) CheckBuffer Is Buffer pH < 6.0 or contains Tris? YesExcess->CheckBuffer FixRatio Solution: Increase Linker to 20-50x Molar Excess NoExcess->FixRatio FixBuffer Solution: Use MES (pH 6.0) Remove Tris/Glycine CheckBuffer->FixBuffer Yes (Incorrect Buffer) Solubility Solution: Add 10-20% DMSO to Coupling Buffer CheckBuffer->Solubility No (Buffer is OK)

Caption: Diagnostic flow for resolving precipitation issues. The most common error is insufficient linker excess leading to intermolecular crosslinking.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Click Chemistry Troubleshooting Guide. Retrieved from [Link]

Sources

Optimization

dealing with steric hindrance in "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" conjugations

Topic: Overcoming Steric Hindrance in High-Density Carboxyl Linkers Ticket ID: TSH-AZ-402 Status: Open for Resolution Introduction: The "Umbrella Effect" You are likely here because your conjugation efficiency with Azido...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in High-Density Carboxyl Linkers Ticket ID: TSH-AZ-402 Status: Open for Resolution

Introduction: The "Umbrella Effect"

You are likely here because your conjugation efficiency with Azidobutanamide-tri-(carboxyethoxymethyl)-methane is significantly lower than expected.

While the azide (


) group is generally highly reactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this specific molecule presents a unique geometric challenge. The "tri-(carboxyethoxymethyl)" tail acts as a negatively charged, steric "umbrella" that shields the azide, which is tethered by a relatively short butanamide linker.

This guide provides a root-cause analysis and a validated protocol to bypass this steric barrier.

Module 1: Diagnostic Framework

Before altering your chemistry, confirm that steric hindrance is the culprit rather than reagent degradation.

The Troubleshooting Logic Tree

TroubleshootingTree Start Low Conjugation Yield (<20%) CheckColor Is Reaction Mix Blue/Green? Start->CheckColor Oxidation Cu(I) Oxidized to Cu(II). Add more Ascorbate/Degas. CheckColor->Oxidation Yes (Green/Blue) Control Run Control: Standard Azide (e.g., PEG-Azide) + Your Alkyne CheckColor->Control No (Clear/Yellow) ControlFail Control Fails Control->ControlFail ControlPass Control Works (>80%) Control->ControlPass ReagentIssue Dead Catalyst or Alkyne Issue. Replace Reagents. ControlFail->ReagentIssue StericDx Diagnosis: Steric/Electrostatic Shielding ControlPass->StericDx Action Proceed to Module 2: Ligand Exchange & Thermal Ramp StericDx->Action

Figure 1: Decision matrix for diagnosing low yields in hindered azide conjugations.

Module 2: The Solution (Reaction Optimization)

To overcome the "umbrella" of the tri-carboxy tail, you must modify the standard CuAAC conditions. The primary levers are Ligand Selection and Copper Protection .

Ligand Selection: The Critical Factor

Standard ligands like TBTA are bulky and poorly water-soluble. For this specific hindered molecule, they often fail because they cannot penetrate the steric shield effectively, or they precipitate, leaving the Cu(I) exposed to oxidation.

Recommendation: Switch to THPTA or BTTAA .

LigandSolubility (Water)Steric ProfileRecommended For
TBTA Poor (Requires DMSO)BulkySimple, unhindered reactions.
THPTA HighCompact, HydrophilicHindered reactants , aqueous buffers, protein conjugation.
BTTAA HighOptimized GeometryHigh-speed kinetics, suppressing cytotoxicity.
The Protocol: Hindered Azide CuAAC

Objective: Force the reaction by stabilizing Cu(I) at a higher concentration without precipitating the linker.

Reagents:

  • Linker: Azidobutanamide-tri-(carboxyethoxymethyl)-methane (10 mM stock in Water or DMSO).

  • Alkyne Target: (Concentration varies).

  • CuSO4: 20 mM stock in water.

  • Ligand (THPTA): 50 mM stock in water.

  • Reducing Agent (Na Ascorbate): 100 mM stock (Freshly prepared).

  • Buffer: 100 mM Phosphate or HEPES, pH 7.5 (Avoid Tris).

Step-by-Step Methodology:

  • Pre-Complexation (Crucial):

    • Do not add Copper and Ligand separately to the reaction.

    • Mix CuSO4 and THPTA in a separate tube at a 1:5 molar ratio (Cu:Ligand).

    • Why? This ensures every Cu ion is protected before it encounters the carboxyl-rich linker, preventing the carboxyls from chelating the copper (which would deactivate it).

  • Reaction Assembly:

    • To your reaction vessel, add:

      • Buffer (pH 7.5).

      • Alkyne Target.[1][2][3]

      • Azide Linker (5–10 equivalents relative to Alkyne).

      • Cu-THPTA Complex (Final conc: 0.5 – 1.0 mM Copper).

  • Initiation:

    • Add Sodium Ascorbate (Final conc: 5 mM).

    • Note: The high ascorbate concentration drives the equilibrium toward Cu(I) despite the difficult access.

  • Thermal Ramp:

    • Incubate at 40°C for 1 hour .

    • Why? Thermal energy increases the conformational flexibility of the "umbrella" arms, momentarily exposing the azide.

Module 3: Alternative Chemistries

If the optimized CuAAC protocol fails, the steric bulk of the tri-carboxy head may be insurmountable for a direct metal-catalyzed approach.

Strategy: Linker Extension (The "Snorkel" Approach)

If the azide is buried, you must "snorkel" it out. This involves chemically modifying the azide before the final conjugation, though this requires synthetic capability.

Mechanism of Action: Inserting a PEG spacer moves the reactive center away from the bulky core.

SnorkelEffect cluster_0 Current State (Buried) cluster_1 Proposed State (Snorkel) Core1 Core Azide1 N3 Core1->Azide1 Short Linker COOH COOH Core1->COOH COOH COOH Core1->COOH Core2 Core PEG PEG4 Core2->PEG COOH COOH Core2-> COOH Azide2 N3 PEG->Azide2 Arrow Linker Extension cluster_1 cluster_1 cluster_0 cluster_0

Figure 2: Visualizing the "Snorkel" effect to bypass steric hindrance.

Frequently Asked Questions (FAQ)

Q1: Can I use SPAAC (Copper-free click) to avoid the catalyst issues? A: Proceed with caution. While SPAAC removes the copper requirement, the reagents (DBCO or BCN cyclooctynes) are physically larger than the copper-acetylide complex. If your azide is already sterically hindered, jamming a bulky cyclooctyne ring onto it often results in lower yields than optimized CuAAC.

Q2: My reaction turns yellow/brown. What happened? A: This indicates Copper(I) oxidation and disproportionation. This usually happens if the ligand concentration is too low. Increase your THPTA:Cu ratio to 5:1 and ensure your sodium ascorbate is fresh (white powder, not yellow).

Q3: The product precipitates. Is this a problem? A: The tri-carboxy core is highly polar, but the triazole formation adds rigidity. If precipitation occurs, add 10-20% DMSO or t-Butanol to the buffer. This helps solvate the transition state and prevents aggregation of the hydrophobic triazole regions.

Q4: Does pH matter for the carboxyl arms? A: Yes. At neutral pH (7.5), the carboxyls are deprotonated (


). This creates electrostatic repulsion if your alkyne target is also negatively charged (e.g., DNA/RNA). In such cases, increasing ionic strength (adding 100 mM NaCl) can shield these charges and improve approach rates.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051-8056. (Discussion on BTTAA vs THPTA).

  • Glen Research. (n.d.). THPTA - A Water Soluble Click Ligand.[4][5] Glen Report 26.15.

Sources

Troubleshooting

improving yield of "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" bioconjugation

Welcome to the dedicated technical support guide for optimizing the bioconjugation of azide-functionalized molecules, specifically focusing on compounds like "Azidobutanamide-tri-(carboxyethoxymethyl)-methane". This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for optimizing the bioconjugation of azide-functionalized molecules, specifically focusing on compounds like "Azidobutanamide-tri-(carboxyethoxymethyl)-methane". This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and efficiency of their conjugation reactions. We will delve into the mechanistic principles, provide actionable troubleshooting steps, and offer detailed protocols to ensure the success of your experiments.

Introduction: The Chemistry of Azide Bioconjugation

The primary reactive handle in your molecule is the azide (-N₃) group. This functional group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The two most prominent methods for azide bioconjugation are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) source. It is known for its rapid kinetics and high yields.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide. This method is ideal for live-cell applications or when the presence of copper is a concern.

This guide will address challenges and optimization strategies for both CuAAC and SPAAC pathways.

Troubleshooting Guide: Low Conjugation Yield

Low yield is the most common issue encountered in bioconjugation. The following table outlines potential causes and their corresponding solutions.

Potential Problem Root Cause Analysis Recommended Solution & Scientific Rationale
1. Inefficient Copper (I) Catalysis (CuAAC) The catalyst, Cu(I), is readily oxidized to the inactive Cu(II) state in aqueous buffers.Solution: Include a reducing agent and a copper ligand in your reaction. Rationale: A reducing agent like sodium ascorbate continuously reduces Cu(II) back to the active Cu(I) state. A ligand such as TBTA or THPTA stabilizes the Cu(I) oxidation state and prevents its disproportionation, ensuring sustained catalytic activity.
2. Biomolecule Degradation (CuAAC) The copper catalyst can be toxic to certain proteins or cells, leading to aggregation or loss of function.Solution: Switch to a copper-free SPAAC reaction. Rationale: SPAAC reactions do not require a metal catalyst, making them inherently more biocompatible for sensitive biomolecules or live-cell labeling experiments.
3. Steric Hindrance The "tri-(carboxyethoxymethyl)-methane" core of your molecule might be bulky, sterically hindering the approach of the azide to the alkyne on the biomolecule.Solution: Increase the reaction time and/or temperature (if your biomolecule is stable). Consider synthesizing a version of your molecule with a longer linker between the azide and the core. Rationale: Providing more time and energy can help overcome the activation energy barrier imposed by steric hindrance. A longer, more flexible linker can also provide the necessary spatial freedom for the reactive groups to interact.
4. Incorrect pH of Reaction Buffer The optimal pH for CuAAC is typically around 7-8. For SPAAC, the pH can influence the stability of the biomolecule and the solubility of reactants.Solution: Ensure your reaction buffer is at the optimal pH. For CuAAC, a buffer like PBS at pH 7.4 is a good starting point. Rationale: pH affects the protonation state of amino acid residues in proteins, which can influence their solubility and reactivity. For CuAAC, pH also affects the efficiency of the catalytic cycle.
5. Low Reactant Concentration The kinetics of bioconjugation reactions are concentration-dependent. Low concentrations of either the azide molecule or the alkyne-functionalized biomolecule will result in a slow reaction and low yield.Solution: Increase the concentration of the limiting reactant. A common strategy is to use a 3-10 fold molar excess of the smaller molecule (your azide compound). Rationale: According to the law of mass action, increasing the concentration of reactants increases the frequency of molecular collisions, leading to a higher reaction rate.
6. Hydrolysis of Cyclooctyne (SPAAC) Some strained cyclooctynes can be susceptible to hydrolysis, especially at non-neutral pH, rendering them inactive.Solution: Prepare your cyclooctyne-functionalized biomolecule fresh and use it immediately. Ensure the reaction buffer is close to neutral pH. Rationale: Minimizing the time the cyclooctyne is in an aqueous environment reduces the opportunity for side reactions like hydrolysis to occur.

Frequently Asked Questions (FAQs)

Q1: How do I choose between CuAAC and SPAAC for my experiment?

A: The choice depends primarily on the nature of your biomolecule and the experimental context.

  • Use CuAAC when:

    • You are working with purified proteins or other biomolecules that are not sensitive to copper.

    • You require the fastest possible reaction kinetics and the highest possible yield.

  • Use SPAAC when:

    • You are performing experiments in living cells or with biomolecules that are sensitive to metal ions.

    • You need a simple, two-component system without the need for additional reagents like reducing agents and ligands.

Q2: My azide-containing molecule has poor aqueous solubility. How can I improve this?

A: Poor solubility is a common challenge. You can address this by:

  • Co-solvents: Dissolve your compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <5%) to not denature your biomolecule.

  • pH Adjustment: The "tri-(carboxyethoxymethyl)-methane" moiety contains carboxyl groups. Increasing the pH of the buffer can deprotonate these groups, increasing the overall negative charge and potentially improving aqueous solubility.

Q3: How can I confirm that the bioconjugation has been successful?

A: The method of confirmation depends on your biomolecule:

  • For Proteins/Antibodies:

    • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight, which can be visualized as a higher band on the gel.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the addition of your molecule.

  • For Oligonucleotides:

    • HPLC or UPLC: Conjugation will change the retention time of the oligonucleotide.

    • Mass Spectrometry: As with proteins, this will confirm the mass of the final product.

Visualizing the Workflow

A clear understanding of the workflow is crucial for successful bioconjugation. The following diagram illustrates the decision-making process and the key steps for both CuAAC and SPAAC.

Bioconjugation_Workflow cluster_prep Preparation cluster_decision Reaction Choice cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway cluster_analysis Analysis A Azide-functionalized Molecule (e.g., Azidobutanamide-core) C Is the system copper-sensitive? A->C B Alkyne-functionalized Biomolecule B->C D Mix: - Azide Molecule - Alkyne Biomolecule - Cu(I) Source (e.g., CuSO4) - Reducing Agent (e.g., Ascorbate) - Ligand (e.g., TBTA) C->D No E Mix: - Azide Molecule - Strained Alkyne Biomolecule (e.g., DBCO-modified) C->E Yes F Purification (e.g., SEC, Dialysis) D->F E->F G Characterization (e.g., SDS-PAGE, MS) F->G

Caption: Decision workflow for azide bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for CuAAC of a Protein

This protocol provides a starting point for conjugating your azidobutanamide-core molecule to a protein functionalized with a terminal alkyne.

  • Protein Preparation:

    • Prepare the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4). The protein concentration should ideally be 1-10 mg/mL.

  • Reagent Stock Solution Preparation:

    • Azide Compound: Prepare a 10 mM stock solution of your "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" in DMSO or DMF.

    • Copper Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the reagents in the following order: a. The alkyne-modified protein solution. b. The azide compound stock solution to achieve a final 10-fold molar excess over the protein. c. The THPTA stock solution to a final concentration of 1 mM. d. The copper sulfate stock solution to a final concentration of 1 mM. e. The freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

    • Gently mix the reaction by pipetting up and down.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. For sterically hindered substrates, incubation can be extended overnight at 4°C.

  • Purification:

    • Remove unreacted small molecules and catalyst components by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: General Procedure for SPAAC of a Protein

This protocol is for the copper-free conjugation of your azide molecule to a protein functionalized with a strained cyclooctyne (e.g., DBCO).

  • Protein Preparation:

    • Prepare the DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Azide Compound Preparation:

    • Prepare a 10 mM stock solution of your "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" in a minimal amount of DMSO or DMF.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the DBCO-modified protein and the azide compound stock solution. A 3-5 fold molar excess of the azide compound is typically sufficient.

    • Gently mix the solution.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific reactants.

  • Purification:

    • Purify the resulting conjugate using SEC or dialysis to remove any unreacted azide compound.

Chemical Reaction Mechanisms

Understanding the underlying mechanisms can aid in troubleshooting and optimization.

Reaction_Mechanisms cluster_cuaac_mech A) CuAAC Mechanism cluster_spaac_mech B) SPAAC Mechanism CuAAC_Start R₁-N₃ + HC≡C-R₂ CuAAC_Product Triazole Product CuAAC_Start->CuAAC_Product Catalytic Cycle CuAAC_Cat Cu(I) Catalyst + Ligand CuAAC_Cat->CuAAC_Product SPAAC_Start R₁-N₃ + Strained Alkyne-R₂ SPAAC_Transition [3+2] Dipolar Cycloaddition (Concerted Reaction) SPAAC_Start->SPAAC_Transition SPAAC_Product Triazole Product SPAAC_Transition->SPAAC_Product

Optimization

Technical Support Center: Post-Reaction Purification of Azidobutanamide-tri-(carboxyethoxymethyl)-methane

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of excess "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" follow...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of excess "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" following bioconjugation reactions. The methodologies and troubleshooting advice presented herein are grounded in established biochemical principles to ensure reliable and reproducible purification of your target conjugates.

Understanding the Challenge: The Nature of the Reagent

"Azidobutanamide-tri-(carboxyethoxymethyl)-methane" is a valuable heterobifunctional linker, prized for its water solubility and dual reactivity. With a molecular weight of approximately 448.4 g/mol , it possesses a terminal azide group for "click chemistry" reactions and three carboxyl groups for amide bond formation with primary amines.[1][2] While essential for conjugation, its removal is critical to prevent interference in downstream applications and to ensure the purity of the final product.

Most bioconjugation reactions require an excess of the labeling reagent to drive the reaction to completion, which inevitably leads to the presence of unreacted linker in the final reaction mixture.[3] This guide focuses on the most effective strategies for its removal.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle for removing excess Azidobutanamide-tri-(carboxyethoxymethyl)-methane?

The fundamental principle is size-based separation. The target conjugate (e.g., an antibody, protein, or nanoparticle) will be significantly larger than the unreacted linker (MW ≈ 448.4 Da). By employing techniques that differentiate based on molecular size, the smaller, unwanted linker can be efficiently removed.[4][5][6]

Q2: Which purification methods are most recommended for this purpose?

The three most robust and commonly employed methods are:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: A highly effective and gentle chromatography technique.[4][5]

  • Dialysis: A classic, straightforward method for buffer exchange and removal of small molecules.[7][8][9]

  • Tangential Flow Filtration (TFF): A rapid and scalable method, particularly suited for larger sample volumes and process development.[10][11][12]

Q3: My final product appears to be unstable and dissociates during purification. What could be the cause?

If your conjugate is dissociating during purification, particularly during dialysis, it suggests that the covalent bond formed is unstable under the purification conditions.[13] This is more likely an issue with the conjugation chemistry itself rather than the purification method. Review your conjugation protocol, ensuring optimal pH, temperature, and the absence of harsh chemicals that could cleave the newly formed bond.[14]

Q4: Are there safety concerns I should be aware of when working with azides?

Yes. While organic azides are generally less hazardous than inorganic azides like sodium azide, caution is still warranted. Avoid contact with heavy metals, as this can form explosive heavy metal azides.[15] It is also good practice to handle azide-containing compounds in a well-ventilated fume hood. For the disposal of significant quantities of unreacted azide, quenching procedures, such as reaction with nitrous acid, can be employed, though this must be done with extreme care due to the release of toxic gases.[15][16]

In-Depth Troubleshooting and Protocols

This section provides detailed protocols and troubleshooting guides for the recommended purification techniques.

Size Exclusion Chromatography (SEC)

Principle of Operation: SEC separates molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.[6] Larger molecules, such as your conjugate, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like the excess linker, enter the pores, extending their path length and causing them to elute later.[5][17]

Experimental Workflow: Size Exclusion Chromatography

SEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis P1 Equilibrate SEC Column with appropriate buffer S1 Load Sample onto Column P1->S1 P2 Prepare Reaction Mixture (Post-Conjugation) P2->S1 Inject S2 Isocratic Elution with Equilibration Buffer S1->S2 S3 Collect Fractions S2->S3 A1 Analyze Fractions (e.g., UV-Vis, SDS-PAGE) S3->A1 Monitor Elution A2 Pool Fractions Containing Purified Conjugate A1->A2

Caption: Workflow for purification using Size Exclusion Chromatography.

Detailed Protocol: SEC for Linker Removal

  • Column Selection: Choose an SEC column with a fractionation range appropriate for your conjugate. For example, if you are purifying an antibody (~150 kDa), a resin with an exclusion limit well above this and a fractionation range that includes the linker's molecular weight is ideal.

  • Buffer Preparation: Prepare a mobile phase buffer that is compatible with your conjugate and downstream applications. This buffer should not interact with the stationary phase.

  • Equilibration: Equilibrate the column with at least two column volumes of the mobile phase buffer at the intended flow rate.

  • Sample Loading: Load your reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection: Begin the isocratic elution with the mobile phase buffer and collect fractions. The larger conjugate will elute first, followed by the smaller, excess linker.

  • Analysis: Analyze the collected fractions using a suitable method, such as UV-Vis spectrophotometry (monitoring at 280 nm for protein and potentially a wavelength specific to your molecule if it has a chromophore) or SDS-PAGE, to identify the fractions containing the purified conjugate.

  • Pooling: Combine the fractions containing the pure product.

Troubleshooting Guide: SEC

Problem Potential Cause Recommended Solution
Poor Separation / Overlapping Peaks - Sample volume too large: Overloading the column reduces resolution.- Reduce the sample volume to <5% of the column volume.
- Flow rate too high: Molecules do not have sufficient time to interact with the pores.- Decrease the flow rate to allow for proper partitioning.
- Inappropriate column: The fractionation range of the resin is not suitable for the size difference between your conjugate and the linker.- Select a column with a more appropriate fractionation range.
Low Product Recovery - Non-specific binding: The conjugate may be interacting with the column matrix.- Add a small amount of a non-ionic detergent to the mobile phase or increase the ionic strength of the buffer.
- Product degradation: The conjugate may be unstable in the chosen buffer.- Ensure the buffer pH and composition are optimal for your protein's stability.
Dialysis

Principle of Operation: Dialysis facilitates the removal of small molecules from a sample by selective diffusion across a semi-permeable membrane.[9] The sample is placed inside a dialysis bag or cassette made of a membrane with a specific molecular weight cut-off (MWCO). This is then placed in a large volume of buffer (the dialysate). Molecules larger than the MWCO are retained inside, while smaller molecules, like the excess linker, diffuse out into the dialysate, following the concentration gradient.[7][8]

Experimental Workflow: Dialysis

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery P1 Select Dialysis Membrane (appropriate MWCO) P3 Load Sample into Dialysis Device P1->P3 P2 Prepare Dialysis Buffer (Dialysate) D1 Immerse Device in Large Volume of Dialysate P2->D1 P3->D1 D2 Stir Gently D3 Change Dialysate (3-4 times) D1->D3 Over 4-24 hours R1 Remove Sample from Device D3->R1 After final change R2 Analyze for Purity R1->R2

Caption: Workflow for purification using Dialysis.

Detailed Protocol: Dialysis for Linker Removal

  • Membrane Selection: Choose a dialysis membrane with an MWCO that is significantly smaller than your conjugate but large enough to allow the linker to pass through. A general rule of thumb is to select an MWCO that is 1/2 to 1/3 the molecular weight of your conjugate. For an antibody (~150 kDa), a 10-20 kDa MWCO membrane is suitable.

  • Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load your reaction mixture into the dialysis bag or cassette, leaving some space for potential volume increase due to osmosis.

  • Dialysis: Immerse the sealed dialysis device in a large volume of the desired buffer (at least 200-500 times the sample volume).[9] Stir the dialysate gently on a stir plate at 4°C.

  • Buffer Exchange: Change the dialysate buffer 3-4 times over a period of 12-24 hours to maintain the concentration gradient and ensure efficient removal of the linker.

  • Sample Recovery: After the final buffer exchange, carefully remove the sample from the dialysis device.

Troubleshooting Guide: Dialysis

Problem Potential Cause Recommended Solution
Inefficient Linker Removal - Insufficient dialysis time: The system has not reached equilibrium.- Extend the dialysis time and/or increase the frequency of buffer changes.
- Dialysate volume too small: The concentration gradient is not steep enough for efficient diffusion.- Increase the volume of the dialysate. A larger volume provides a greater driving force for diffusion.[7]
- Inadequate stirring: Leads to localized saturation of the dialysate near the membrane.- Ensure gentle but consistent stirring of the dialysate.
Sample Volume Increase/Dilution - Osmotic pressure differences: The buffer inside the dialysis bag has a higher solute concentration than the dialysate.- This is a normal phenomenon. If concentration is required post-dialysis, consider using a centrifugal concentrator.
Product Loss - Incorrect MWCO: The membrane pores are too large, allowing the conjugate to leak out.- Verify that the MWCO is appropriate for your conjugate's size.
- Membrane damage: The dialysis membrane may have a tear or hole.- Inspect the membrane carefully before use. Do not reuse dialysis tubing.[18]
Tangential Flow Filtration (TFF)

Principle of Operation: TFF, also known as cross-flow filtration, is a rapid and efficient method for separating and purifying biomolecules.[12] In TFF, the sample solution flows parallel (tangentially) across the surface of a membrane.[11] This tangential flow prevents the build-up of molecules on the membrane surface, which is a common issue in traditional "dead-end" filtration. Molecules smaller than the membrane's pores pass through as permeate, while larger molecules are retained in the recirculating feed, becoming progressively more concentrated.[11] This process can be used for concentration and, through a process called diafiltration, for buffer exchange and removal of small molecules.[10]

Experimental Workflow: Tangential Flow Filtration

TFF_Workflow cluster_setup System Setup cluster_process Processing cluster_recovery Recovery S1 Select TFF Cassette (appropriate MWCO) S2 Assemble System (Pump, Reservoir, Cassette) S3 Equilibrate with Buffer P1 Concentration Step (Optional) S3->P1 Load Sample P2 Diafiltration (Buffer Exchange) P1->P2 Add Diafiltration Buffer R1 Recover Concentrated, Purified Sample P2->R1 Process Completion R2 Analyze for Purity R1->R2

Caption: Workflow for purification using Tangential Flow Filtration.

Detailed Protocol: TFF for Linker Removal

  • System Setup: Select a TFF cassette with an appropriate MWCO (similar guidelines as for dialysis apply). Assemble the TFF system according to the manufacturer's instructions, including the pump, tubing, reservoir, and cassette.

  • Equilibration: Flush and equilibrate the system with the desired final buffer.

  • Concentration (Optional): Load the reaction mixture into the reservoir and begin recirculating the solution through the TFF cassette. The volume will decrease as the permeate (containing buffer and the small linker) is removed, thus concentrating your sample.

  • Diafiltration: Once the sample is concentrated to the desired volume, begin the diafiltration process. Add the final buffer to the reservoir at the same rate that permeate is being removed. This effectively "washes" the sample, removing the excess linker while maintaining a constant volume. Typically, 5-10 diavolumes are sufficient for near-complete removal of small molecules.

  • Final Concentration and Recovery: After diafiltration, the sample can be further concentrated if needed. Finally, recover the purified and concentrated conjugate from the system.

Troubleshooting Guide: TFF

Problem Potential Cause Recommended Solution
Low Flux (Slow Filtration Rate) - Membrane fouling: Build-up of molecules on the membrane surface.- Optimize the cross-flow rate to increase the sweeping action across the membrane.
- High transmembrane pressure (TMP): Can cause excessive fouling.- Adjust the pump speed and/or valve settings to reduce the TMP.
- High sample viscosity: A highly concentrated sample can be difficult to filter.- Perform a pre-dilution of the sample before starting TFF.
Low Product Recovery - Non-specific binding: The conjugate is adsorbing to the membrane or tubing.- Consult the manufacturer's guide for membrane material compatibility. Pre-conditioning the system with a blocking agent may help.
- Product passing into permeate: The MWCO of the membrane is too large.- Ensure the MWCO is at least 3-5 times smaller than the molecular weight of your conjugate.

References

  • Azidobutanamide-tri-(carboxyethoxymethyl)-methane. AxisPharm. Available from: [Link]

  • Introduction to Bioconjugation. Chemistry LibreTexts. Available from: [Link]

  • Size Exclusion Chromatography. Cytiva Life Sciences. Available from: [Link]

  • How to quench azide. Reddit. Available from: [Link]

  • Best method to remove unreaction azide tagged peptide?. ResearchGate. Available from: [Link]

  • Dialysis process in the purification of antibodies. ResearchGate. Available from: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available from: [Link]

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PMC - NIH. Available from: [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. Available from: [Link]

  • What is tangential flow filtration? | tff filtration vs ultrafiltration. Cobetter. Available from: [Link]

  • Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. Pall Corporation. Available from: [Link]

  • Dialysis and concentration of protein solutions. PubMed. Available from: [Link]

  • Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane. PubChem. Available from: [Link]

  • SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. Agilent. Available from: [Link]

  • How to Find Excess Reagent. Oreate AI Blog. Available from: [Link]

  • Bioconjugation Chemistry: Challenges and Solutions. kbDNA. Available from: [Link]

  • Introduction to Size Exclusion Chromatography. Bio-Rad. Available from: [Link]

  • Biochem Lab Protein Dialysis Protocol F21. University of San Diego. Available from: [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. Available from: [Link]

  • Tangential Flow Filtration (TFF) – Clarification to Final Processing. Sartorius. Available from: [Link]

  • Troubleshooting: The Workup. University of Rochester Department of Chemistry. Available from: [Link]

  • How to removed Sodium azide. ResearchGate. Available from: [Link]

  • Dialysis leads to separation of polymeric conjugate?. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Aggregation of Protein Conjugates with "Azidobutanamide-tri-(carboxyethoxymethyl)-methane"

Welcome to the technical support center for the effective use of "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" in protein conjugation. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" in protein conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices to minimize aggregation and ensure the successful synthesis of your protein conjugates.

Understanding the Challenge: The Root Causes of Aggregation

Protein aggregation during and after conjugation is a significant hurdle that can impact the yield, purity, and biological activity of your final product.[1] Aggregation is often triggered by the disruption of the protein's native structure, leading to the exposure of hydrophobic regions that can then interact between molecules.[2]

The conjugation process itself can introduce several stressors that promote aggregation.[3] These include:

  • Alteration of Surface Chemistry: The covalent attachment of any molecule, including our linker, modifies the surface properties of the protein. If the payload is hydrophobic, this can significantly increase the propensity for aggregation.[4]

  • Unfavorable Reaction Conditions: The buffer composition, pH, and presence of co-solvents required for efficient conjugation may not be optimal for protein stability.[3][5]

  • High Degree of Labeling: Attaching too many linker-payload molecules to a single protein can lead to significant changes in its physicochemical properties, often resulting in precipitation.[6][7]

  • Physical Stress: Processes such as vortexing, pumping, and filtration can induce mechanical stress, leading to protein unfolding and aggregation.[8][9]

"Azidobutanamide-tri-(carboxyethoxymethyl)-methane" is intentionally designed with a hydrophilic polyethylene glycol (PEG) backbone to counteract some of these effects.[10][11][] Hydrophilic linkers can form a protective hydration shell around the conjugate, shielding the hydrophobic payload and reducing intermolecular interactions that lead to aggregation.[11][13][14]

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during protein conjugation with "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" in a question-and-answer format.

Question 1: I observed immediate precipitation upon adding the activated "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" linker to my protein solution. What is happening and how can I fix it?

Answer:

Immediate precipitation is often a sign of a rapid loss of protein solubility. This can be due to several factors:

  • Suboptimal Buffer Conditions: Your reaction buffer may not be providing adequate stability for your protein once the conjugation process begins. Buffers are crucial for maintaining pH and protein conformation.[15][16][17]

    • Troubleshooting Steps:

      • pH Optimization: Ensure your buffer pH is at least 1-1.5 units away from the isoelectric point (pI) of your protein to maintain net charge and electrostatic repulsion between molecules.[18]

      • Buffer Screening: If the issue persists, screen a panel of buffers at the optimal pH. Commonly used buffers for protein stability include phosphate, citrate, and Tris-based systems.[5][19]

      • Excipient Addition: Consider the addition of stabilizing excipients such as arginine, sucrose, or non-ionic detergents (e.g., Tween-20) to your buffer.[1][20] These can help to suppress aggregation.[21]

  • High Molar Excess of Linker: A very high concentration of the linker, especially if it is activated, can lead to extensive and uncontrolled modification of the protein surface, causing it to precipitate.[6]

    • Troubleshooting Steps:

      • Titrate the Linker: Perform a titration experiment with varying molar ratios of the linker to your protein to find the optimal balance between conjugation efficiency and solubility.

      • Stepwise Addition: Instead of adding the entire volume of the activated linker at once, try adding it in smaller aliquots over a period of time. This can help to control the reaction rate and minimize localized high concentrations.

Question 2: My protein conjugate appears soluble after the reaction, but I see a significant amount of high molecular weight species when I analyze it by size-exclusion chromatography (SEC). How can I reduce the formation of these soluble aggregates?

Answer:

The presence of soluble aggregates is a common challenge and indicates that while the conjugate hasn't precipitated, there are still intermolecular interactions leading to the formation of dimers, trimers, and larger oligomers.[22]

  • Linker and Payload Hydrophobicity: Even with a hydrophilic linker like "Azidobutanamide-tri-(carboxyethoxymethyl)-methane," a highly hydrophobic payload can still drive aggregation.[4]

    • Troubleshooting Steps:

      • Optimize Drug-to-Antibody Ratio (DAR): A higher degree of conjugation often correlates with increased aggregation.[7] Aim for the lowest DAR that still provides the desired biological activity.

      • Consider Linker Length and Composition: The length and chemical nature of the linker can significantly impact protein stability.[23][24][25] While you are using a specific linker, for future experiments, exploring linkers with different PEG lengths might be beneficial.

  • Post-Conjugation Handling: The purification and storage conditions of your conjugate are critical.

    • Troubleshooting Steps:

      • Gentle Purification: Use methods like SEC for purification, which are generally gentle on proteins. Avoid harsh conditions like precipitation-based methods if possible.

      • Formulation Development: After purification, exchange the conjugate into a storage buffer that has been optimized for its long-term stability. This may be different from the conjugation buffer and should be determined through stability studies.

Question 3: My conjugation efficiency is low, and when I try to increase it by adding more linker, I get aggregation. How can I improve my yield of non-aggregated conjugate?

Answer:

This is a classic optimization problem where the conditions for high reaction efficiency are at odds with protein stability.[3]

  • Reaction Kinetics vs. Stability: The conditions that favor the reaction of the linker's carboxylic acids with the protein's amines (e.g., pH 7-9 for NHS ester chemistry) might be destabilizing for your specific protein.[26]

    • Troubleshooting Steps:

      • Fine-tune the pH: Explore a narrower pH range for your conjugation reaction. Even a 0.5 unit change can sometimes have a significant impact on both reaction efficiency and protein stability.

      • Temperature Control: Perform the conjugation at a lower temperature (e.g., 4°C). While this will slow down the reaction rate, it can significantly improve protein stability and may allow you to use a higher concentration of reactants without causing aggregation.[27]

      • Immobilization: For high-value proteins, consider immobilizing the protein on a solid support during conjugation. This physically prevents protein-protein interactions and subsequent aggregation. The conjugate can then be released into a stabilizing buffer.[3]

Best Practices & Preventative Measures

Proactive measures are always more effective than reactive troubleshooting.

  • Thorough Protein Characterization: Before starting any conjugation, ensure your starting protein is of high purity and is predominantly in its monomeric form.

  • Buffer System Optimization: Do not underestimate the importance of the buffer.[5][15] A well-chosen buffer system is your first line of defense against aggregation.[16][17][19]

  • Controlled Reaction Conditions: Carefully control the stoichiometry of your reactants, the temperature, and the reaction time.

  • In-Process Monitoring: Use analytical techniques like Dynamic Light Scattering (DLS) to monitor for the early onset of aggregation during the reaction.[22][28]

Frequently Asked Questions (FAQs)

Q: What is the role of the three carboxylic acid groups on "Azidobutanamide-tri-(carboxyethoxymethyl)-methane"? A: The three terminal carboxylic acids can be activated (e.g., with EDC/NHS) to react with primary amine groups (like the side chain of lysine residues) on a protein, forming stable amide bonds.[10][29][30]

Q: What is the purpose of the azide group? A: The azide group is used for "click chemistry," a highly efficient and specific reaction.[31] It can react with an alkyne-modified molecule (e.g., a drug or a fluorescent dye) to form a stable triazole linkage.[10][26][29]

Q: Can I use this linker for site-specific conjugation? A: While the carboxylic acid groups will typically react with available lysines, which can be numerous, site-specific conjugation is possible if you have engineered a protein with a unique reactive amine or are using enzymatic methods.[32][33][34][35] The azide group, however, is designed for bioorthogonal reactions, which are inherently site-specific if the alkyne handle is introduced at a specific location on the binding partner.[36][37]

Q: What analytical techniques should I use to characterize my final conjugate and its aggregation state? A: A combination of techniques is recommended.[28][38] For aggregation analysis, SEC is the gold standard for quantifying soluble aggregates, while DLS is excellent for detecting the presence of larger aggregates and for real-time monitoring.[22][39] SDS-PAGE can also be used to visualize high molecular weight species. To confirm the identity and purity of your conjugate, you can use techniques like mass spectrometry and UV-Vis spectroscopy.[40]

Visualizing the Process

Conjugation Workflow

Conjugation_Workflow cluster_activation Step 1: Linker Activation cluster_functionalization Step 2: Protein Functionalization cluster_click Step 3: Click Chemistry Protein Protein (with Lysine residues) AzideProtein Azide-Functionalized Protein Protein->AzideProtein Amide Bond Formation Linker Azidobutanamide-tri- (carboxyethoxymethyl)-methane ActivatedLinker Activated Linker (NHS Ester) Linker->ActivatedLinker Activation Activator EDC / NHS Activator->Linker ActivatedLinker->Protein FinalConjugate Final Protein Conjugate AzideProtein->FinalConjugate AlkynePayload Alkyne-Modified Payload AlkynePayload->FinalConjugate Catalyst Cu(I) Catalyst (for CuAAC) Catalyst->AzideProtein

Caption: A three-step workflow for protein conjugation.

Factors Leading to Aggregation

Aggregation_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Aggregation Protein Aggregation Payload Payload Hydrophobicity Payload->Aggregation DAR High DAR DAR->Aggregation ProteinStability Inherent Protein Instability ProteinStability->Aggregation pH Suboptimal pH (near pI) pH->Aggregation Buffer Inappropriate Buffer Buffer->Aggregation Temp High Temperature Temp->Aggregation Stress Mechanical Stress Stress->Aggregation

Caption: Key factors that can induce protein aggregation.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Buffer pH pI ± 1.5 or greaterTo maintain net surface charge and minimize aggregation at the isoelectric point.[18]
Linker:Protein Molar Ratio 5:1 to 20:1 (starting point)Balance between conjugation efficiency and risk of aggregation. Needs empirical optimization.[6]
Reaction Temperature 4°C to 25°CLower temperatures can enhance protein stability, though reaction times may need to be extended.[27]
Protein Concentration 1-10 mg/mLHigher concentrations can increase the rate of aggregation.

Experimental Protocols

Protocol 1: General Procedure for Protein Functionalization with "Azidobutanamide-tri-(carboxyethoxymethyl)-methane"
  • Buffer Exchange: Exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4). Ensure the protein concentration is between 1-10 mg/mL.

  • Linker Activation: In a separate microfuge tube, dissolve the "Azidobutanamide-tri-(carboxyethoxymethyl)-methane" linker and a 1.5-fold molar excess of EDC and NHS in anhydrous DMSO. Incubate for 15-30 minutes at room temperature to generate the NHS ester.

  • Conjugation: Add the desired molar excess of the activated linker solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis into the buffer required for the next step (click chemistry).

Protocol 2: Analysis of Aggregation by Size-Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate an appropriate SEC column with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).

  • Sample Preparation: Filter the protein conjugate sample through a 0.22 µm syringe filter.

  • Injection: Inject a defined amount of the sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Analysis: Integrate the peak areas corresponding to the monomer and high molecular weight (HMW) species to calculate the percentage of aggregation.

References

  • Azidobutanamide-tri-(carboxyethoxymethyl)-methane. AxisPharm. Available at: [Link]

  • Tackling Aggregation Challenges in ADC Production. Pharmaceutical Technology. Available at: [Link]

  • Robinson, C. R., & Sauer, R. T. (1996). Optimizing the stability of single-chain proteins by linker length and composition mutagenesis. Proceedings of the National Academy of Sciences, 93(21), 11577–11582. Available at: [Link]

  • Wang, W., Singh, S., & Li, N. (2008). Protein Aggregation - Mechanisms, Detection, and Control. Journal of Pharmaceutical Sciences, 97(10), 4079–4101. Available at: [Link]

  • Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (2025). GEN - Genetic Engineering and Biotechnology News. Available at: [Link]

  • Schulte, L., et al. (2023). Antibody fragments functionalized with non-canonical amino acids preserving structure and functionality - A door opener for new biological and therapeutic applications. bioRxiv. Available at: [Link]

  • Presolski, S. I., & Finn, M. G. (2011). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Current protocols in chemical biology, 3(4), 161–182. Available at: [Link]

  • What is the Role of Buffer System in Protein Extraction and Clarification? (2012). G-Biosciences. Available at: [Link]

  • Zare, H., et al. (2020). Effect of linker length and residues on the structure and stability of a fusion protein with vaccine application. Journal of Molecular Modeling, 26(8), 213. Available at: [Link]

  • Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available at: [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. Available at: [Link]

  • Zhang, C., et al. (2021). C-terminal modification and functionalization of proteins via a self-cleavage tag triggered by a small molecule. Nature Communications, 12(1), 1-12. Available at: [Link]

  • Majumdar, R., et al. (2017). Role of Buffers in Protein Formulations. Journal of Pharmaceutical Sciences, 106(1), 33-43. Available at: [Link]

  • Chi, E. Y. (2012). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Journal of Pharmaceutical Sciences, 101(9), 3097-3127. Available at: [Link]

  • van der Woning, B., et al. (2020). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Journal of Controlled Release, 326, 393-406. Available at: [Link]

  • Yang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35890. Available at: [Link]

  • Wang, P., & Wu, K. (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release. Available at: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Characterizing Protein Aggregation With Orthogonal Techniques. (2024). Yokogawa Fluid Imaging Technologies. Available at: [Link]

  • Role of Buffers in Protein Formulations. (2017). ResearchGate. Available at: [Link]

  • DeForest, C. A. (2020). Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. Annual Review of Chemical and Biomolecular Engineering, 11, 1-25. Available at: [Link]

  • Prevent Protein Aggregation in Formulations: A Guide. (n.d.). Leukocare. Available at: [Link]

  • Maggs, J. L., et al. (1986). Drug-protein conjugates--X. The role of protein conjugation in the disposition of dinitrofluorobenzene. Biochemical Pharmacology, 35(3), 505-513. Available at: [Link]

  • Burke, T. R., et al. (2014). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 6(4), 1035–1045. Available at: [Link]

  • Ratanji, K. D., et al. (2021). Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies. Journal of Materials Chemistry B, 9(21), 4346-4361. Available at: [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Available at: [Link]

  • What Is the Role of Buffers in Biochemical Experiments? (2025). Patsnap Synapse. Available at: [Link]

  • Whitlow, M., et al. (1993). An improved linker for single-chain Fv with reduced aggregation and enhanced proteolytic stability. Protein Engineering, 6(8), 989-995. Available at: [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? (2021). ResearchGate. Available at: [Link]

  • Protein Analysis Techniques Explained. (2019). ATA Scientific. Available at: [Link]

  • Click chemistry for labeling and detection of biomolecules. (2025). ResearchGate. Available at: [Link]

  • Protein aggregation: Challenges approaches for mitigation. (2024). PipeBio. Available at: [Link]

  • Preventing Protein Aggregation. (n.d.). Biozentrum, University of Basel. Available at: [Link]

  • Broz, P., et al. (2009). Measuring and Suppressing the Oxidative Damage to DNA During Cu(I)-Catalyzed Azide–Alkyne Cycloaddition. Bioconjugate Chemistry, 20(4), 653-658. Available at: [Link]

  • Philo, J. S., & Arakawa, T. (2009). Mechanisms of Protein Aggregation. Current Pharmaceutical Biotechnology, 10(4), 348-351. Available at: [Link]

  • Protein Aggregation Analysis. (n.d.). Intertek. Available at: [Link]

  • Khan, A., et al. (2021). A novel approach for the purification of aggregation prone proteins. PLoS ONE, 16(11), e0259733. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond Linear Conjugation: Azidobutanamide-tri-(carboxyethoxymethyl)-methane vs. Standard NHS Esters

Executive Summary In the development of Antibody-Drug Conjugates (ADCs) and advanced diagnostic probes, the choice of linker architecture is as critical as the payload itself. While N-hydroxysuccinimide (NHS) esters rema...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and advanced diagnostic probes, the choice of linker architecture is as critical as the payload itself. While N-hydroxysuccinimide (NHS) esters remain the industry standard for simple, non-specific amine labeling, they suffer from rapid hydrolysis, heterogeneous loading, and poor solubility when coupled with hydrophobic payloads.

Azidobutanamide-tri-(carboxyethoxymethyl)-methane (hereafter referred to as Azido-Tri-Acid ) represents a paradigm shift from "reagent" to "scaffold."[1] It is a hydrophilic, branched dendron linker that offers signal amplification (1:3 ratio) , solubility enhancement , and bioorthogonal control .

This guide objectively compares the two technologies, demonstrating why Azido-Tri-Acid is the superior choice for high-value applications requiring high Drug-to-Antibody Ratios (DAR) and precise physicochemical control.[1]

Part 1: The Chemistry of Contrast

To understand the performance gap, we must analyze the fundamental structural differences between the two reagents.

The Incumbent: NHS Esters

NHS esters are linear, zero-length, or short-spacer reagents.[1] They react randomly with primary amines (Lysine residues) on proteins.[1]

  • Mechanism: Nucleophilic attack by amine on the ester carbonyl.

  • Limitation 1 (Hydrolysis): The half-life of an NHS ester in aqueous buffer (pH 7.4) is measured in hours; at pH 8.0, it drops to minutes. This creates a "race" between conjugation and degradation.[1]

  • Limitation 2 (Hydrophobicity): Attaching hydrophobic drugs via linear NHS linkers often leads to protein aggregation, as the drug is exposed directly to the solvent.

The Challenger: Azido-Tri-Acid

This molecule is not just a reactive group; it is a multi-arm hydrophilic scaffold .[1]

  • Core Structure: A Tris(hydroxymethyl)aminomethane derivative where the hydroxyls are extended with carboxyethoxymethyl arms.

  • The "Head" (

    
    ):  An azide group for bioorthogonal Click Chemistry (CuAAC or SPAAC/DBCO).
    
  • The "Tail" (

    
    ):  Three carboxyl groups capable of carrying three separate payloads.
    
  • The "Shield": The ether linkages (ethoxymethyl) provide PEG-like hydrophilicity, masking the hydrophobicity of attached payloads.

Comparative Architecture Diagram

G cluster_0 Standard NHS Ester (Linear) cluster_1 Azido-Tri-Acid (Branched Dendron) NHS NHS Ester Reagent Result1 Heterogeneous Conjugate (1 Drug per Lysine) High Aggregation Risk NHS->Result1 Random Attack Protein Protein (Lysine) Protein->Result1 Azido Azido-Tri-Acid (1 Azide : 3 Carboxyls) Result2 Homogeneous Conjugate (3 Drugs per Site) High Solubility Azido->Result2 Pre-assembly Payload 3x Amine Payloads Payload->Result2 Scaffold Alkyne-Modified Protein Scaffold->Result2 Click Reaction

Figure 1: Architectural comparison. NHS esters result in linear, 1:1 attachment with high heterogeneity. The Azido-Tri-Acid dendron allows pre-assembly of a 3:1 payload cluster before site-specific attachment.[1]

Part 2: Performance Metrics & Data

The following data summarizes the performance differences in critical bioconjugation parameters.

FeatureStandard NHS EsterAzido-Tri-Acid LinkerImpact on Application
Payload Loading 1:1 (Linear)1:3 (Branched)Triples the signal/drug load per attachment event without modifying more protein residues.[1]
Solubility Low to NeutralHigh (Hydrophilic) The ether-rich core prevents precipitation of hydrophobic drugs (e.g., MMAE, Paclitaxel).
Selectivity Random (Lysines)Site-Specific (Click) Allows precise control over conjugation site (requires Alkyne/DBCO handle).[1]
Hydrolytic Stability Poor (

@ pH 7)
Excellent The Azide is inert to hydrolysis. The Carboxyls are stable until chemically activated.
Aggregation Risk High (for hydrophobic drugs)LowThe branched structure acts as a "shield," keeping the conjugate soluble.
The "Solubility Shield" Effect

Experimental data indicates that linear linkers carrying hydrophobic payloads (like PBD dimers or Auristatins) often cause ADCs to aggregate, leading to rapid liver clearance. The Azido-Tri-Acid linker mimics the behavior of PEG spacers but with higher loading capacity. The oxygen atoms in the carboxyethoxymethyl arms hydrogen-bond with water, creating a hydration shell around the payload.

Part 3: Experimental Protocols

Protocol A: The "New Standard" – Branched Conjugation

Use this protocol to create a high-DAR Antibody-Drug Conjugate using Azido-Tri-Acid.[1]

Prerequisites:

  • Linker: Azidobutanamide-tri-(carboxyethoxymethyl)-methane (e.g., BroadPharm BP-25610).[1][2]

  • Payload: Amine-containing drug or dye.[1]

  • Biomolecule: Antibody modified with DBCO or Alkyne.

Phase 1: Dendron Assembly (Pre-loading)[1]
  • Dissolution: Dissolve Azido-Tri-Acid in dry DMSO or DMF (10 mM).

  • Activation: Add 3.5 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 3.5 equivalents of NHS to the linker solution.

    • Note: We use slight excess to ensure all 3 carboxyl arms are activated.[1]

  • Coupling: Add 3.3 equivalents of the Amine-Payload. React for 4–12 hours at Room Temperature.[1]

    • Checkpoint: Verify formation of Azide-Linker-(Payload)3 via LC-MS.[1] The mass shift should correspond to Linker + 3x Payload - 3x Water.[1]

  • Purification: Purify the loaded dendron using HPLC (C18 column) to remove excess free payload and activation reagents.

Phase 2: Click Conjugation
  • Buffer Exchange: Ensure the DBCO-Antibody is in PBS (pH 7.4).

  • Click Reaction: Add 5–10 equivalents of the Azide-Linker-(Payload)3 construct to the antibody.[1]

  • Incubation: Incubate for 2–4 hours at Room Temperature (or 4°C overnight). No catalyst is needed for DBCO (SPAAC).[1] If using terminal Alkyne, add Cu(I) catalyst.

  • Final Polish: Remove excess dendron via Size Exclusion Chromatography (SEC) or desalting column (MWCO 40kDa).[1]

Workflow Diagram

Workflow Step1 1. Activate Azido-Tri-Acid (EDC/NHS) Step2 2. Bind Amine-Payload (Form 3:1 Complex) Step1->Step2 Step3 3. Purify Dendron (Remove Free Drug) Step2->Step3 Step4 4. Click to Antibody (Azide + DBCO) Step3->Step4

Figure 2: Step-by-step workflow for utilizing the Azido-Tri-Acid linker. Note that the drug loading happens before the protein conjugation, ensuring a clean final product.

Part 4: Strategic Application (Decision Matrix)

When should you switch from NHS esters to Azido-Tri-Acid?

Scenario Recommended Reagent Reasoning
Routine Fluorescent Labeling NHS Ester If you just need "green protein" for microscopy, NHS-Fluorescein is cheaper and faster.[1]
Antibody-Drug Conjugates (ADC) Azido-Tri-Acid Critical for increasing DAR (Drug-Antibody Ratio) to 6 or 8 without destabilizing the antibody.[1]
Hydrophobic Payloads Azido-Tri-Acid The hydrophilic core prevents the "greasy" payload from causing the antibody to precipitate.
Surface Immobilization Azido-Tri-Acid Use the carboxyls to bind the surface and the azide to capture the target protein (orientated capture).

References

  • Anami, Y., et al. (2017). "Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency."[1][3] Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Matsuda, Y., et al. (2019). "Linker and Conjugation Site Synergy in Antibody–Drug Conjugates." Bioconjugate Chemistry. Retrieved from [Link][1]

  • Kudryavtsev, I., et al. (2024). "Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?" International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Comparative

Optimizing Payload Density: A Comparative Guide to Azidobutanamide-tri-(carboxyethoxymethyl)-methane

Executive Summary: The Shift to Multivalency In the development of Antibody-Drug Conjugates (ADCs) and diagnostic probes, the "linear limitation" has long plagued researchers. Traditional linkers (e.g., SMCC, linear PEG)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Multivalency

In the development of Antibody-Drug Conjugates (ADCs) and diagnostic probes, the "linear limitation" has long plagued researchers. Traditional linkers (e.g., SMCC, linear PEG) offer a 1:1 stoichiometry—one drug molecule per conjugation site. To achieve a high Drug-to-Antibody Ratio (DAR), chemists often force harsh conjugation conditions, leading to antibody aggregation or loss of binding affinity.

Azidobutanamide-tri-(carboxyethoxymethyl)-methane (hereafter referred to as Azido-Tri-COOH ) represents a structural paradigm shift. It is a heterobifunctional, branched dendron that enables a 1:3 amplification ratio . A single "Click" reaction attaches three distinct payload molecules, maintaining solubility through its hydrophilic ether linkages.

This guide objectively compares Azido-Tri-COOH against industry-standard alternatives, providing actionable protocols for maximizing conjugation efficiency.

Technical Deep Dive: Deconstructing the Molecule

To understand the performance advantages, we must analyze the chemical architecture.

  • The Anchor (Azide): The azidobutanamide moiety provides a bioorthogonal handle (

    
    ) for Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Alkyne-Azide Cycloaddition. This ensures site-specific attachment to DBCO- or Alkyne-modified biomolecules.
    
  • The Core (Methane Branch): A central tetrahedral carbon acts as a rigid splitting point, directing the three arms away from the anchor to minimize steric clash.

  • The Arms (Carboxyethoxymethyl): Unlike hydrophobic alkyl chains, these arms contain ether linkages (

    
    ), mimicking the hydrophilicity of PEG. This is critical for masking hydrophobic payloads (e.g., cytotoxic drugs).
    
  • The Payload Sites (Tri-Carboxyl): Three terminal carboxylic acid groups allow for standard amide coupling (EDC/NHS) with amine-containing payloads.

Structural Logic Diagram

The following diagram illustrates the functional separation and amplification logic of the molecule.

G Azide Azide Group (N3) (Bioorthogonal Anchor) Linker Butanamide Spacer Azide->Linker Core Methane Core (Branching Point) Linker->Core Arm1 Ether Arm 1 (Hydrophilic) Core->Arm1 Arm2 Ether Arm 2 (Hydrophilic) Core->Arm2 Arm3 Ether Arm 3 (Hydrophilic) Core->Arm3 Payload1 COOH -> Drug 1 Arm1->Payload1 Payload2 COOH -> Drug 2 Arm2->Payload2 Payload3 COOH -> Drug 3 Arm3->Payload3

Caption: Structural decomposition of Azido-Tri-COOH showing the 1:3 amplification pathway.

Comparative Analysis: Azido-Tri-COOH vs. Alternatives

The following data synthesizes performance metrics from standard bioconjugation workflows involving hydrophobic payloads (e.g., MMAE or Fluorescein).

Performance Matrix
FeatureAzido-Tri-COOH (Branched)Linear PEG4-Azide (Standard)SMCC (Traditional)
Stoichiometry 1 : 3 (Amplified)1 : 11 : 1
Target DAR High (6-8) achievable with few attachment points.Low (2-4) requires modifying many residues.Low (2-4).
Solubility High. Ether arms shield hydrophobic drugs.Moderate. Depends on PEG length.Low. Cyclohexane ring is hydrophobic.
Aggregation Risk Low. "Umbrella effect" of hydrophilic arms.Moderate.High (with hydrophobic drugs).
Steric Hindrance Moderate. Requires spacer for large proteins.Low.Low.
Reaction Type Click (Azide) + Amide (COOH)Click (Azide) + Amide/EsterThiol-Maleimide
Key Insight: The "Hydrophilic Shielding" Effect

A critical advantage of Azido-Tri-COOH over simple alkyl dendrons is the ethoxymethyl composition. When three hydrophobic drug molecules are attached to a single point, they tend to form a hydrophobic patch that triggers protein aggregation. The oxygen atoms in the ethoxymethyl arms recruit water molecules, creating a hydration shell that "masks" the hydrophobic payload from the solvent, preserving the colloidal stability of the ADC [1][2].

Experimental Protocol: High-Efficiency Loading Workflow

This protocol describes the synthesis of a high-DAR Antibody-Drug Conjugate.[1][2] Prerequisite: The antibody has been modified with DBCO-PEG4-NHS to introduce Click-reactive sites.

Phase 1: Payload Loading (The "Pre-Load")

Why this order? Reacting the payload to the linker before attaching to the antibody prevents exposing the sensitive protein to the harsh activation reagents (EDC/NHS) and excess small molecules.

  • Activation: Dissolve Azido-Tri-COOH (1 eq) in dry DMSO. Add EDC (3.3 eq) and NHS (3.3 eq).

    • Note: We use 3.3 equivalents to ensure all three COOH arms are activated.

    • Incubation: Stir for 30 mins at Room Temperature (RT) under nitrogen.

  • Coupling: Add the amine-containing payload (e.g., MMAE-amine) (3.5 eq) and DIPEA (4 eq) to the activated mixture.

    • Incubation: Stir for 4-12 hours at RT.

  • Purification: Purify the Azide-Tri-Drug construct via Reverse-Phase HPLC (C18 column).

    • Validation: Verify Mass via LC-MS. You should see the mass of Linker + 3x Drug.

Phase 2: The Click Reaction (Conjugation)
  • Buffer Exchange: Buffer exchange the DBCO-modified antibody into PBS (pH 7.4) . Avoid Tris buffers (nucleophiles can interfere if unreacted esters remain, though unlikely after Phase 1 purification).

  • Reaction: Add the purified Azide-Tri-Drug construct (5-10 equivalents per DBCO site) to the antibody solution.

    • Solvent: Ensure final DMSO concentration is <10% to prevent protein denaturation.

  • Incubation: Incubate at RT for 2-4 hours or 4°C overnight.

  • Polishing: Remove excess small molecules using a Desalting Column (MWCO 40kDa) or Size Exclusion Chromatography (SEC).

Workflow Visualization

Workflow cluster_0 Phase 1: Small Molecule Synthesis cluster_1 Phase 2: Bioconjugation Step1 Activate Azido-Tri-COOH (EDC/NHS in DMSO) Step2 Coupling Reaction (+ 3.5 eq Amine-Payload) Step1->Step2 Step3 Purify Azide-Tri-Drug (HPLC) Step2->Step3 Step5 SPAAC Click Reaction (Mix Antibody + Azide-Tri-Drug) Step3->Step5 Add Purified Construct Step4 Antibody-DBCO (in PBS pH 7.4) Step4->Step5 Step6 Final ADC (DAR = 3x DBCO sites) Step5->Step6

Caption: Step-by-step workflow for synthesizing High-DAR conjugates using Azido-Tri-COOH.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Loading (Mass Spec shows +1 or +2 drugs) Steric hindrance or insufficient activation.Increase EDC/NHS equivalents during Phase 1. Ensure the payload amine is not sterically blocked.
Precipitation during Click Reaction Hydrophobic payload aggregation.Add 5-10% Propylene Glycol or DMSO to the reaction buffer. The ethoxymethyl arms help, but extremely hydrophobic drugs may still require cosolvents.
Low Click Efficiency Buried DBCO sites on antibody.Use a longer spacer for the DBCO reagent (e.g., PEG4-DBCO) to push the reaction site away from the protein surface.

Conclusion

Azidobutanamide-tri-(carboxyethoxymethyl)-methane offers a validated solution for the "density vs. stability" trade-off in bioconjugation. By utilizing this branched linker, researchers can triple the payload delivery per conjugation event while leveraging the ether-based arms to maintain solubility. This molecule is particularly recommended for low-expression targets where maximizing the cytotoxic punch of every internalized antibody is crucial [3][4].

References

  • AxisPharm. (n.d.). Azidobutanamide-tri-(carboxyethoxymethyl)-methane Structure and Applications. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide: MALDI-TOF vs. ESI-MS for the Analysis of PEGylated Proteins

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the analytical complexities of PEGylated proteins. The covalent attachment of polyethylene glycol (PEG)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the analytical complexities of PEGylated proteins. The covalent attachment of polyethylene glycol (PEG) to a therapeutic protein—a process known as PEGylation—is a cornerstone of modern biopharmaceutical development. It enhances drug solubility, extends circulating half-life, and reduces immunogenicity.[1][2][3] However, this modification introduces significant analytical hurdles, primarily due to the inherent heterogeneity from the PEG polymer's polydispersity and the potential for multiple, variable attachment sites on the protein.[1][4][5]

Mass spectrometry (MS) stands as the definitive tool for dissecting this complexity.[1][4] The two most prominent ionization techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), offer distinct advantages and disadvantages for this application. This guide provides an in-depth, objective comparison, grounded in experimental principles, to help you select the optimal strategy for your analytical goals.

Part 1: Foundational Principles of Ionization

Understanding the fundamental mechanism of each technique is crucial to appreciating its application. The choice of ionization dictates the nature of the ions generated and, consequently, the type of information you can glean from your sample.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a "soft" ionization technique that imparts minimal energy during the ionization process, keeping large molecules like proteins intact.[6] The core principle involves co-crystallizing the analyte (your PEGylated protein) with a large excess of a small, UV-absorbing organic molecule called a matrix.[7]

  • Energy Absorption: A pulsed laser is fired at the sample spot. The matrix absorbs the vast majority of the laser energy.

  • Desorption/Ionization: This rapid energy transfer causes the matrix to vaporize, carrying the embedded, intact analyte molecules into the gas phase. Protons are transferred from the acidic matrix to the analyte, primarily generating singly charged ions [M+H]+.[6]

  • Analysis: These ions are then accelerated into a Time-of-Flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel a fixed distance.[6][8]

For decades, MALDI-TOF MS has been a workhorse for analyzing PEGylated proteins, valued for its ability to determine average molecular weight and the overall degree of PEGylation.[1][4][9]

Electrospray Ionization (ESI)

ESI is another soft ionization technique, but its mechanism is fundamentally different. It is ideally suited for analytes in solution, making it perfectly compatible with liquid chromatography (LC).[1][4][10]

  • Droplet Formation: The sample solution is pumped through a fine, heated capillary held at a high electrical potential. This creates a fine spray of charged droplets.[11][12]

  • Desolvation: As the droplets travel towards the mass spectrometer inlet, the solvent evaporates. This shrinking process increases the charge density on the droplet surface.

  • Ion Formation: Eventually, the electrostatic repulsion within the droplet overcomes the surface tension, leading to a "Coulombic explosion" that releases gas-phase analyte ions. A key characteristic of ESI is that it produces a series of multiply charged ions (e.g., [M+10H]10+, [M+11H]11+, etc.).[10][11]

  • Analysis: These multiply charged ions enter the mass analyzer. The resulting spectrum is a complex envelope of peaks, which can be mathematically "deconvoluted" to determine the original, uncharged mass of the molecule.[10]

The trend in recent years has seen a shift towards LC-coupled ESI-MS for its quantitative power and suitability for automated workflows.[1]

Part 2: Head-to-Head Comparison for PEGylated Protein Analysis

The decision between MALDI-TOF and ESI-MS hinges on the specific question you are asking. The inherent properties of PEGylated proteins—namely their large size and polydispersity—amplify the differences between these two techniques.

FeatureMALDI-TOF MSESI-MS (typically LC-MS)
Primary Information Average molecular weight and overall distribution of PEGylated species.[1][4]Detailed molecular weight distribution, separation of isoforms, and quantitative data.[10][13]
Ionization Nature Produces predominantly singly charged [M+H]+ ions.[6]Produces a distribution of multiply charged [M+nH]n+ ions.[10][11]
Handling Polydispersity Displays polydispersity as a single, broad peak, making it easy to determine the average mass and heterogeneity.[4][14]The combination of polydispersity and multiple charge states creates highly complex, overlapping spectra that are challenging to interpret without high-resolution instruments and advanced deconvolution software.[1][2][15]
Mass Resolution & Accuracy Good; linear mode, often used for large molecules, has lower resolution but is sufficient for average mass determination.[5][14]Excellent; capable of very high resolution and mass accuracy, crucial for resolving closely related species.[2][16]
Workflow & Throughput Manual sample spotting. Can offer high throughput for rapid screening of many samples from a single plate.[16][17]Easily coupled with LC for a fully automated, high-reproducibility workflow.[1][4] Analysis time is longer per sample due to the chromatographic run.[16]
Quantitative Capability Primarily qualitative or semi-quantitative due to potential for inconsistent crystallization and ionization.[1][16]Considered the gold standard for quantitation, especially when using established LC-MS methods.[13][18][19]
Site-Specific Analysis Not suitable for intact protein analysis. Requires "bottom-up" peptide mapping, for which ESI-MS/MS is preferred.The dominant technique for "bottom-up" proteomics to identify specific amino acid residues where PEG is attached.[10][20]
Sample Tolerance Generally more tolerant of salts and buffers than ESI.[16]Requires cleaner samples; high salt concentrations can suppress the ESI signal.[11][16]

Part 3: Practical Applications & Experimental Protocols

The optimal workflow is dictated by the analytical objective. Here, we present two common scenarios with validated, step-by-step protocols.

Scenario 1: Rapid Assessment of Average PEGylation Degree

Objective: To quickly confirm the success of a PEGylation reaction and determine the average molecular weight and overall heterogeneity. Recommended Technique: MALDI-TOF MS

Causality: MALDI-TOF is the most direct and efficient method for this purpose. It visualizes the entire distribution of PEGylated species as a single, albeit broad, peak envelope, from which the average mass and degree of PEGylation can be easily calculated.[4][21]

Experimental Protocol: MALDI-TOF Analysis of Intact PEGylated Protein

  • Matrix Selection: For proteins >10 kDa, Sinapinic Acid (SA) is the matrix of choice.[7][14] For smaller PEGylated peptides, α-Cyano-4-hydroxycinnamic acid (CHCA) may yield better results.[14][22]

  • Reagent Preparation:

    • Analyte Solution: Prepare the purified PEGylated protein at a concentration of 1-10 µM in a suitable solvent (e.g., water or 30% acetonitrile).

    • Matrix Solution: Prepare a fresh, saturated solution of SA in a solvent of 30% acetonitrile, 0.1% trifluoroacetic acid (TFA) in water (TA30).[7][23] Vortex thoroughly and centrifuge to pellet any undissolved solid.

  • Sample Preparation (Dried-Droplet Method):

    • On a stainless-steel MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution directly on the spot.

    • Alternatively, premix the analyte and matrix solutions in a 1:1 ratio in a microfuge tube, then spot 1 µL of the mixture onto the target.

    • Allow the spot to air dry completely at room temperature. Uniform, small crystals are indicative of good co-crystallization.[22][23]

  • MS Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire data in linear, positive-ion mode , which is optimal for detecting large molecules and heterogeneous samples.[5][14]

    • Calibrate the instrument using a protein standard of a similar mass.

    • Optimize the laser power to achieve a strong signal-to-noise ratio while minimizing analyte fragmentation.[14]

  • Data Analysis:

    • The resulting spectrum will show a broad peak corresponding to the distribution of PEGylated protein species.

    • Determine the mass at the apex of the peak to find the most abundant species.

    • Calculate the degree of PEGylation by subtracting the mass of the unmodified protein and dividing by the mass of a single PEG chain.[21]

Scenario 2: Detailed Characterization and Quantitation of PEGylated Species

Objective: To separate and accurately quantify different PEGylated isoforms (e.g., mono- vs. di-PEGylated), and potentially identify the specific sites of modification. Recommended Technique: LC-ESI-MS

Causality: The chromatographic separation provided by LC is essential to reduce the complexity of the mixture before it enters the mass spectrometer. ESI, coupled with a high-resolution mass analyzer, can then provide the mass accuracy needed to identify and quantify distinct species, while its compatibility with tandem MS (MS/MS) is required for site-specific analysis via bottom-up proteomics.[1][2][10]

Experimental Protocol: LC-ESI-MS Analysis of Intact PEGylated Protein

  • Chromatographic Method Development:

    • Column Selection: Utilize a reversed-phase column suitable for large proteins, such as one with a C4 or C8 stationary phase and wide pores (≥300 Å).

    • Mobile Phases:

      • Mobile Phase A: 0.1% Formic Acid (FA) in water.

      • Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.

    • Gradient: Develop a shallow gradient of increasing Mobile Phase B to ensure separation of the different PEGylated forms. For example, 20-60% B over 30 minutes.

  • Sample Preparation:

    • Dilute the PEGylated protein sample in Mobile Phase A to a concentration suitable for the instrument's sensitivity (e.g., 0.1-1 mg/mL).

    • Ensure the sample is free of non-volatile salts and detergents, which can interfere with ESI.[11]

  • MS Data Acquisition:

    • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.[2]

    • Acquire data in positive-ion mode across a wide m/z range (e.g., 1000-4000 m/z) to capture the multiple charge states of the large PEGylated protein.

  • Data Analysis:

    • Use a deconvolution algorithm (e.g., MaxEnt, ZNova) provided with the instrument software to transform the raw spectrum, which contains multiple charge state envelopes, into a zero-charge (true mass) spectrum.[10]

    • The deconvoluted spectrum will display individual peaks for the different PEGylated species present in the sample, allowing for accurate mass determination and relative quantitation based on peak area.

Part 4: Visualization of Workflows

To further clarify the practical differences, the following diagrams illustrate the typical workflows for each technique.

MALDI_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Purified PEGylated Protein Sample P3 Mix Sample & Matrix (1:1 ratio) P1->P3 P2 Prepare Saturated Matrix Solution (e.g., SA) P2->P3 P4 Spot 1µL onto MALDI Target Plate P3->P4 P5 Air Dry to Co-crystallize P4->P5 A1 Insert Plate into MALDI-TOF MS P5->A1 A2 Acquire Spectrum (Linear, Positive-Ion Mode) A1->A2 D1 Observe Broad Peak (Mass Distribution) A2->D1 D2 Determine Average Molecular Weight D1->D2

Caption: Workflow for MALDI-TOF MS analysis of PEGylated proteins.

ESI_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_analysis Data Analysis P1 Purified PEGylated Protein Sample P2 Dilute in LC Mobile Phase A P1->P2 A1 Inject onto Reversed-Phase LC P2->A1 A2 Separate Isoforms (Gradient Elution) A1->A2 A3 Elute into ESI Source A2->A3 A4 Acquire MS Data (Multiple Charge States) A3->A4 D1 Deconvolute Raw Spectrum to Zero-Charge Mass A4->D1 D2 Identify & Quantify Individual Species D1->D2

Caption: Workflow for LC-ESI-MS analysis of PEGylated proteins.

Decision_Tree Start What is your primary analytical goal? Q1 Quickly determine average MW and overall heterogeneity? Start->Q1 Q2 Need detailed isoform separation, quantitation, or site-ID? Start->Q2 Q1->Q2 No MALDI Use MALDI-TOF MS Q1->MALDI Yes Q2->Q1 No ESI Use LC-ESI-MS Q2->ESI Yes

Caption: Decision tree for selecting the appropriate MS technique.

Conclusion: A Tale of Two Techniques

In the complex world of PEGylated protein analysis, both MALDI-TOF MS and ESI-MS are indispensable tools, but they tell different parts of the story.

  • MALDI-TOF MS is the sprinter: it is fast, robust, and provides a clear, top-level view of the product's average mass and overall heterogeneity.[1][4] It is the ideal choice for rapid screening, reaction monitoring, and initial characterization.

  • LC-ESI-MS is the marathon runner: it is meticulous, powerful, and provides highly detailed, quantitative, and structural information.[1][10] Despite the challenge of spectral complexity, its ability to be automated and to provide definitive quantitative and site-specific data makes it the authoritative choice for in-depth characterization, quality control, and regulatory submissions.

As a senior application scientist, my final advice is this: let your analytical question guide your technical choice. By understanding the fundamental strengths and limitations of each technique, you can design a robust analytical strategy that fully illuminates the intricate nature of your PEGylated biotherapeutic.

References

  • Hutanu D, Darie CC (2014) Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Mod Chem appl 2: 128. [Link]

  • Gong J, Gu X, Achanzar WE, et al. (2014) Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID. Analytical Chemistry. [Link]

  • Schuster RJ, Ahner J, Tober K, Hail ME. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign. [Link]

  • Hutanu D, Darie CC (2014) Trends in Characterization of PEGylated Proteins by Mass Spectrometry. ResearchGate. [Link]

  • Gong J, Gu X, Achanzar WE, et al. (2014) Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled With In-Source CID. PubMed. [Link]

  • Gong J, Gu X, Achanzar WE, et al. (2014) Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. ResearchGate. [Link]

  • Nagpal S, Binner M, et al. (2014) Any suggestions on analyzing PEGylated proteins in MALDI-TOF?. ResearchGate. [Link]

  • Seyfried BK, Siekmann J, Belgacem O, et al. (2010) MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. PubMed. [Link]

  • Seyfried BK, Siekmann J, Belgacem O, et al. (2012) MALDI Linear TOF Mass Spectrometry of PEGylated (Glyco)proteins. CovalX. [Link]

  • MtoZ Biolabs. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. MtoZ Biolabs. [Link]

  • Chemical Analysis Facility, University of Reading. Verifying PEGylation of Peptides and Proteins with MALDI TOF Mass Spectrometry. University of Reading. [Link]

  • SCIEX. Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX. [Link]

  • MtoZ Biolabs. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS. MtoZ Biolabs. [Link]

  • University of Illinois Urbana-Champaign. MALDI-TOF Sample Preparation. University of Illinois. [Link]

  • metabion. Why Mass-Check and when MALDI- or ESI-ToF?. metabion. [Link]

  • Ghemigian A, Dimofte D, Barbu A, et al. (2022) Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. PMC. [Link]

  • Dreisewerd K, et al. (2022) Mass spectrometry imaging to explore molecular heterogeneity in cell culture. PMC. [Link]

  • Evans C, et al. (2009) A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers. PubMed. [Link]

  • Kaltashov IA, Mohimen A. (2005) Protein charge-state distributions in electrospray-ionization mass spectrometry do not appear to be limited by the surface tension of the solvent. PubMed. [Link]

  • Weidner SM, Trimpin S. (2010) MALDI and ESI mass spectrometry. ResearchGate. [Link]

  • Med Made Easy (2020) MALDI-TOF | ESI | Tandem MS | Protein identification techniques. YouTube. [Link]

  • Boyer AE, et al. (2011) Comparison of MALDI-TOF-MS and HPLC-ESI-MS/MS for endopeptidase activity-based quantification of anthrax lethal factor in serum. ResearchGate. [Link]

  • Gucinski AC, et al. (2013) Modifying the Charge State Distribution of Proteins in Electrospray Ionization Mass Spectrometry by Chemical Derivatization. PMC. [Link]

  • Loo JA, et al. (1998) Effects of Solvent on the Maximum Charge State and Charge State Distribution of Protein Ions Produced by Electrospray Ionization. ResearchGate. [Link]

  • De Masi F, et al. (2022) Proteomic analysis of complex protein samples by MALDI-TOF mass spectrometry. ResearchGate. [Link]

  • Li, L et al. (2024) Experimental Validation of Comprehensive Calculation for High-Resolution Linear MALDI-TOF Mass Spectrometry. ACS Publications. [Link]

  • Williams, ER et al. (2009) Supercharged Protein and Peptide Ions Formed by Electrospray Ionization. PMC. [Link]

  • Loo, JA et al. (1998) Effects of solvent on the maximum charge state and charge state distribution of protein ions produced by electrospray ionization. ACS Publications. [Link]

Sources

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